Bromo-PEG5-phosphonic acid
説明
Structure
2D Structure
特性
IUPAC Name |
2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrO8P/c13-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22(14,15)16/h1-12H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIUTFVREYVRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCP(=O)(O)O)OCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bromo-PEG5-phosphonic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG5-phosphonic acid is a heterobifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and surface modification. Its unique structure, featuring a terminal bromo group, a flexible polyethylene (B3416737) glycol (PEG) chain, and a phosphonic acid moiety, provides a versatile platform for covalently linking molecules to surfaces or other biomolecules. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound.
Core Chemical Properties
This compound is a hydrophilic molecule, a characteristic conferred by the five-unit polyethylene glycol chain. This hydrophilicity enhances the solubility of conjugates in aqueous media, a crucial factor in many biological applications.[1] The terminal bromine atom serves as a reactive site for nucleophilic substitution, making it an effective leaving group for conjugation to thiol or amine groups on biomolecules.[2][3][4] The phosphonic acid group provides a strong anchor to various metal oxide surfaces, such as titanium and iron oxides.[5][6]
Quantitative Data Summary
| Property | Value / Estimated Value | Source / Basis for Estimation |
| Molecular Formula | C₁₂H₂₆BrO₈P | [1] |
| Molecular Weight | 409.21 g/mol | [1] |
| CAS Number | 1446282-37-6 | [1] |
| Appearance | White to off-white solid or oil | General observation for similar PEG compounds |
| Solubility | Soluble in DMSO, DMF, water.[1][7] | Based on the hydrophilic PEG chain and charged phosphonic acid group. |
| pKa₁ (Phosphonic Acid) | ~2.4 | Estimated from Ethylphosphonic acid (pKa₁ = 2.43).[8][9][10] |
| pKa₂ (Phosphonic Acid) | ~8.0 | Estimated from Ethylphosphonic acid (pKa₂ = 8.05).[8][9][10] |
| Stability | Stable under standard laboratory conditions. The bromo group can be susceptible to hydrolysis at extreme pH. The amide bond formed after conjugation is highly stable.[11] | General stability of PEG linkers and functional groups. |
| Storage Conditions | -20°C, desiccated. | [1] |
Experimental Protocols
The bifunctional nature of this compound allows for a range of experimental applications. Below are detailed methodologies for its use in bioconjugation, surface modification, and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Bioconjugation to a Thiol-Containing Protein
This protocol describes the covalent attachment of this compound to a protein via a cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody fragment, enzyme)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols using a suitable reducing agent. Purify the protein from the reducing agent. Dissolve the protein in the reaction buffer.
-
Linker Preparation: Dissolve this compound in the reaction buffer to a desired stock concentration.
-
Conjugation Reaction: Add a molar excess of the this compound solution to the protein solution. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols. Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Quenching: Add a molar excess of the quenching reagent to the reaction mixture to consume any unreacted bromo-PEG linker.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess linker and quenching reagent.
-
Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays.
Surface Modification of Titanium Dioxide (TiO₂)
This protocol outlines the procedure for creating a self-assembled monolayer (SAM) of this compound on a titanium dioxide surface.
Materials:
-
Titanium dioxide substrate
-
This compound
-
Solvent: Anhydrous ethanol (B145695) or isopropanol
-
Cleaning solution (e.g., Piranha solution - use with extreme caution )
-
Deionized water
-
Nitrogen gas
Methodology:
-
Substrate Cleaning: Thoroughly clean the titanium dioxide substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol) followed by treatment with a cleaning solution like Piranha solution. Rinse extensively with deionized water and dry under a stream of nitrogen.
-
Linker Solution Preparation: Prepare a dilute solution (e.g., 1-5 mM) of this compound in the chosen anhydrous solvent.
-
SAM Formation: Immerse the cleaned substrate in the linker solution and incubate for 12-24 hours at room temperature.
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with the fresh solvent to remove any non-covalently bound molecules.
-
Drying: Dry the modified substrate under a stream of nitrogen.
-
Characterization: The modified surface can be characterized by techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Synthesis of a PROTAC
This protocol provides a general workflow for the synthesis of a PROTAC using this compound as a linker to connect a ligand for a target protein (POI ligand) and a ligand for an E3 ubiquitin ligase.
Materials:
-
POI ligand with a suitable nucleophilic handle (e.g., a primary amine)
-
E3 ligase ligand with a suitable functional group for attachment to the phosphonic acid (e.g., an alcohol that can be esterified)
-
This compound
-
Appropriate solvents (e.g., DMF, DMSO)
-
Coupling reagents (e.g., HATU, EDC/NHS)
-
Bases (e.g., DIPEA)
-
Purification system (e.g., HPLC)
Methodology:
-
Step 1: Attachment of POI Ligand to the Bromo-End:
-
Dissolve the POI ligand and a molar equivalent of this compound in an anhydrous solvent like DMF.
-
Add a suitable base (e.g., DIPEA) to facilitate the nucleophilic substitution reaction between the amine on the POI ligand and the bromo group of the linker.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting intermediate.
-
-
Step 2: Attachment of E3 Ligase Ligand to the Phosphonic Acid End:
-
Activate the phosphonic acid group of the intermediate from Step 1 using a coupling reagent like EDC/NHS or HATU.
-
Add the E3 ligase ligand with a hydroxyl group to the reaction mixture.
-
Stir the reaction at room temperature until the esterification is complete, monitoring by LC-MS.
-
-
Step 3: Final Purification:
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
Signaling Pathways and Workflows
The utility of this compound is best understood in the context of the biological and chemical processes it facilitates. The following diagrams illustrate these pathways and workflows.
Caption: PROTAC-mediated protein degradation workflow.
The diagram above illustrates the mechanism by which a PROTAC molecule, utilizing a linker such as this compound, facilitates the degradation of a target protein.[12][13][14][15][16] The PROTAC brings the Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PEGylated nanoparticle drug delivery pathway.
This diagram shows the role of PEGylation in enhancing drug delivery. By modifying the surface of a drug-loaded nanoparticle with this compound, a hydrophilic "stealth" layer is created.[17][18][19][20] This PEG layer reduces recognition and uptake by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream. This increased circulation allows for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect, leading to a more effective therapeutic outcome.
Caption: General experimental workflows.
This diagram outlines the key steps in the three primary experimental applications of this compound discussed in this guide: bioconjugation, surface modification, and PROTAC synthesis. Each workflow highlights the sequential nature of the experimental procedures.
Conclusion
This compound is a valuable tool for researchers in the life sciences and materials science. Its well-defined structure and versatile reactivity enable a wide range of applications, from fundamental research to the development of novel therapeutics and diagnostics. This guide provides a foundational understanding of its properties and methodologies to facilitate its effective use in the laboratory. As with any chemical reagent, appropriate safety precautions should be taken, and optimization of the described protocols may be necessary for specific applications.
References
- 1. This compound, 1446282-37-6 | BroadPharm [broadpharm.com]
- 2. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 3. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 7. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]
- 8. ETHYLPHOSPHONIC ACID CAS#: 6779-09-5 [m.chemicalbook.com]
- 9. ETHYLPHOSPHONIC ACID | 6779-09-5 [chemicalbook.com]
- 10. Ethylphosphonic acid Solution, 100ppm [chembk.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
- 16. scienceopen.com [scienceopen.com]
- 17. A journey through the history of PEGylated drug delivery nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Bromo-PEG5-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Bromo-PEG5-phosphonic acid, a heterobifunctional linker molecule of significant interest in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). The document outlines a robust synthetic strategy, detailing plausible experimental protocols for the preparation of a key diethyl ester intermediate and its subsequent hydrolysis to the final phosphonic acid product. Furthermore, this guide addresses the critical aspects of purification and characterization of these PEGylated compounds, offering insights into chromatographic and spectroscopic techniques. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound is a versatile chemical tool employed in bioconjugation and drug delivery. Its structure incorporates a terminal bromine atom, which serves as a reactive handle for nucleophilic substitution, a pentaethylene glycol (PEG5) spacer that imparts hydrophilicity and favorable pharmacokinetic properties, and a phosphonic acid moiety, which can be utilized for surface binding, as a phosphate (B84403) mimic, or for chelation.[1][2][3] This unique combination of functional groups makes it an attractive linker for constructing complex biomolecules, including PROTACs, where it can covalently link a target protein-binding ligand to an E3 ligase-recruiting moiety.[4][5][6]
This guide details a feasible and well-documented synthetic approach to this compound, proceeding through a diethyl phosphonate (B1237965) ester intermediate. The methodologies presented are based on established chemical transformations, providing a solid foundation for researchers to produce this valuable reagent.
Synthetic Strategy
The synthesis of this compound is proposed as a two-step process, starting from the commercially available 17-Bromo-3,6,9,12,15-pentaoxaheptadecan-1-ol.
Overall Synthetic Scheme:
Caption: Proposed two-step synthesis of this compound.
Step 1 involves the conversion of the terminal hydroxyl group of the starting material into a diethyl phosphonate ester. A reliable method to achieve this is a two-part sequence: tosylation of the alcohol followed by nucleophilic substitution with sodium diethyl phosphite (B83602). This approach offers better control and milder conditions compared to a direct, high-temperature Michaelis-Arbuzov reaction.[7]
Step 2 is the hydrolysis of the diethyl phosphonate ester to the final phosphonic acid. The McKenna reaction, which utilizes bromotrimethylsilane (B50905) (BTMS) under anhydrous conditions followed by methanolysis, is recommended.[8][9] This method is known for its mildness and efficiency in dealkylating phosphonate esters, making it suitable for substrates containing other potentially sensitive functional groups.[10][11]
Experimental Protocols
Step 1: Synthesis of this compound diethyl ester
This procedure is divided into two parts: tosylation of the starting alcohol and the subsequent phosphonylation.
Part A: Tosylation of 17-Bromo-3,6,9,12,15-pentaoxaheptadecan-1-ol
Caption: Workflow for the tosylation of the starting PEG-alcohol.
Methodology:
-
To a solution of 17-Bromo-3,6,9,12,15-pentaoxaheptadecan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.) or pyridine (2.0 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Part B: Phosphonylation of Bromo-PEG5-tosylate
Methodology:
-
In a separate flask, prepare sodium diethyl phosphite by adding sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a solution of diethyl phosphite (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C. Stir for 30 minutes.
-
Add the purified Bromo-PEG5-tosylate (1.0 eq.) dissolved in anhydrous THF to the sodium diethyl phosphite solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound diethyl ester by flash column chromatography on silica gel.
| Parameter | Value | Reference/Comment |
| Starting Material | 17-Bromo-3,6,9,12,15-pentaoxaheptadecan-1-ol | Commercially available |
| Key Reagents | p-Toluenesulfonyl chloride, Sodium diethyl phosphite | Standard laboratory reagents |
| Typical Yield | 60-80% (over two parts) | Estimated based on similar reactions |
| Purification | Silica Gel Column Chromatography | Gradient elution (e.g., Hexanes/Ethyl Acetate) |
Table 1: Summary of quantitative data for the synthesis of this compound diethyl ester.
Step 2: Hydrolysis of this compound diethyl ester (McKenna Reaction)
Caption: Workflow for the McKenna reaction to yield the final phosphonic acid.
Methodology:
-
Under an inert atmosphere, dissolve this compound diethyl ester (1.0 eq.) in anhydrous acetonitrile or chloroform.
-
Add bromotrimethylsilane (BTMS, 6-8 eq.) to the solution at room temperature.[8]
-
Seal the reaction vessel and stir at room temperature or gently heat to 36 °C for 24 hours.[8]
-
The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the shift of the phosphorus signal.[8]
-
After the reaction is complete, carefully evaporate the solvent and excess BTMS under reduced pressure.
-
To the resulting residue, add methanol and stir for 2 hours at room temperature to effect the solvolysis of the silyl (B83357) esters.
-
Evaporate the methanol under reduced pressure to yield the crude this compound.
-
Proceed with purification.
| Parameter | Value | Reference/Comment |
| Key Reagent | Bromotrimethylsilane (BTMS) | Commercially available, should be handled with care |
| Typical Yield | >90% | Generally high-yielding reaction[10][11] |
| Purification | Anion-exchange chromatography or crystallization | See Section 4 for details |
Table 2: Summary of quantitative data for the hydrolysis of the diethyl ester.
Purification and Characterization
The purification of the intermediate and final product is crucial to obtain high-purity material suitable for downstream applications.
Purification of this compound diethyl ester
The diethyl ester is a relatively nonpolar compound and can be effectively purified by silica gel column chromatography . A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically employed. Due to the PEG chain, streaking on TLC and the column can occur. Using a solvent system containing a small amount of a more polar solvent like ethanol (B145695) or isopropanol (B130326) in chloroform can sometimes improve separation.
Purification of this compound
The final phosphonic acid is a polar and potentially hygroscopic compound, making purification more challenging. Several methods can be employed:
-
Anion-Exchange Chromatography: This is a highly effective method for purifying phosphonic acids. The crude product is loaded onto a strong anion-exchange resin, washed to remove impurities, and then eluted with a gradient of an acidic buffer (e.g., aqueous formic acid).
-
Crystallization of a Salt: Phosphonic acids can often be crystallized as their salts (e.g., sodium or dicyclohexylammonium (B1228976) salts), which can be less hygroscopic and easier to handle than the free acid. The purified salt can then be converted back to the free acid by treatment with an acid ion-exchange resin.
-
Reverse-Phase Chromatography (RP-HPLC): For high-purity material, preparative RP-HPLC can be utilized, employing a C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA).
Characterization
The identity and purity of the synthesized compounds should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of the PEG chain protons, the bromoethyl group, and in the case of the diethyl ester, the ethyl groups of the phosphonate.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
³¹P NMR: This is a key technique for phosphonic acid derivatives. The diethyl ester will have a characteristic chemical shift, which will shift upon hydrolysis to the phosphonic acid.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final product. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
| Technique | This compound diethyl ester | This compound |
| ¹H NMR | Signals for PEG backbone, -CH₂Br, -OCH₂CH₃, and -P(O)CH₂- | Signals for PEG backbone, -CH₂Br, and -P(O)CH₂-. Disappearance of ethyl ester signals. Broad signal for P-OH. |
| ³¹P NMR | Characteristic singlet in the phosphonate ester region. | Upfield shifted singlet compared to the ester. |
| MS (ESI) | [M+H]⁺, [M+Na]⁺ | [M-H]⁻, [M+Na]⁺ |
| Purity (Target) | >95% | >98% |
Table 3: Expected characterization data.
Conclusion
This technical guide has outlined a detailed and feasible pathway for the synthesis and purification of this compound. By employing a robust two-step synthetic strategy involving the formation of a diethyl ester intermediate and its subsequent mild hydrolysis via the McKenna reaction, researchers can access this valuable heterobifunctional linker. The provided experimental protocols, though based on established methodologies for analogous compounds, offer a strong starting point for laboratory synthesis. Careful attention to the purification techniques described is essential for obtaining high-purity material requisite for applications in drug development and bioconjugation.
References
- 1. This compound, 1446282-37-6 | BroadPharm [broadpharm.com]
- 2. Bromo-PEG3-phosphonic acid - Creative Biolabs [creative-biolabs.com]
- 3. Bromo-PEG2-phosphonic acid, CAS 1446282-44-5 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bromo-PEG3-phosphonic acid diethyl ester (1148026-98-5) for sale [vulcanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A direct conversion of benzylic and allylic alcohols to phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bromo-PEG5-phosphonic acid: A Versatile Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG5-phosphonic acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker increasingly utilized in advanced drug development and bioconjugation applications. This document details its molecular characteristics, potential applications, and provides illustrative experimental workflows.
Core Molecular and Physical Data
This compound is a hydrophilic linker molecule featuring a terminal bromine atom and a phosphonic acid group, connected by a five-unit polyethylene glycol chain. This unique structure allows for selective and sequential conjugation to different molecular entities. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.[]
| Property | Value | Source |
| Molecular Formula | C12H26BrO8P | [][2][3] |
| Molecular Weight | 409.21 g/mol | [][2][3] |
| Exact Mass | 408.0549 | [2][3] |
| CAS Number | 1446282-37-6 | [][2][3] |
| IUPAC Name | (17-bromo-3,6,9,12,15-pentaoxaheptadecyl)phosphonic acid | [2][3] |
| SMILES Code | OP(O)(CCOCCOCCOCCOCCOCCBr)=O | [2][3] |
| Purity | Typically >95% | [2][3] |
| Appearance | Varies (refer to supplier) | [2][3] |
| Solubility | Soluble in DMSO | [3] |
| Storage Conditions | Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20°C. Store in a dry, dark environment. | [][3] |
Chemical Structure and Reactivity
The heterobifunctional nature of this compound is central to its utility.
-
Bromo Group: The terminal bromine atom serves as a good leaving group, making it susceptible to nucleophilic substitution. This allows for facile reaction with thiol groups (e.g., from cysteine residues in proteins) to form stable thioether bonds.[]
-
Phosphonic Acid Group: The phosphonic acid moiety can be used for various conjugation strategies. It is particularly noted for its ability to bind to metal oxide surfaces, making it a valuable tool for the surface modification of nanoparticles.[4] It can also participate in reactions with primary amines to form phosphoramidate (B1195095) linkages.
-
PEG Spacer: The polyethylene glycol (PEG) spacer imparts hydrophilicity to the molecule, which can improve the solubility of otherwise hydrophobic molecules in aqueous media.[] In the context of Proteolysis Targeting Chimeras (PROTACs), PEG linkers are known to enhance cell permeability and provide the necessary flexibility for the formation of a productive ternary complex between the target protein and the E3 ubiquitin ligase.
Key Application: PROTAC Synthesis
A significant application of this compound and its derivatives is in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.
Conceptual Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a heterobifunctional linker like this compound typically involves a sequential conjugation strategy. First, one of the reactive ends of the linker is coupled to the target protein binder (warhead). Following purification, the other end of the linker is then conjugated to the E3 ligase ligand.
Illustrative Experimental Protocol for PROTAC Synthesis
This protocol is a representative example and may require optimization based on the specific warhead and E3 ligase ligand used.
Materials:
-
This compound
-
Target protein binder (warhead) with a free thiol group (-SH)
-
E3 ligase ligand with a primary amine (-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
Step 1: Conjugation of this compound to the Thiol-containing Warhead
-
Dissolve the thiol-containing warhead (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water to remove excess DIPEA and DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting warhead-linker intermediate by reverse-phase HPLC.
-
Characterize the purified intermediate by LC-MS and NMR to confirm its identity and purity.
Step 2: Conjugation of the Warhead-Linker Intermediate to the Amine-containing E3 Ligase Ligand
-
Dissolve the purified warhead-linker intermediate (1 equivalent) and the amine-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
-
Add PyBOP (1.5 equivalents) and DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product directly by reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterize the final PROTAC by LC-MS and NMR to confirm its structure and purity.
Signaling Pathway and Mechanism of Action
The ultimate biological effect of a PROTAC synthesized with this compound is the degradation of the target protein. This is achieved by hijacking the cell's natural ubiquitin-proteasome system.
References
A Comprehensive Technical Guide to Hydrophilic PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of hydrophilic polyethylene (B3416737) glycol (PEG) linkers and their critical role in bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of PEGylation, quantitative data on linker properties, detailed experimental protocols, and visual representations of key workflows and biological pathways.
Core Principles of PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, and nanoparticles. This chemical modification is a cornerstone of biopharmaceutical development, employed to enhance the therapeutic efficacy and safety of various drugs. Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer. The primary objectives of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile.
The key benefits of utilizing hydrophilic PEG linkers in bioconjugation include:
-
Enhanced Solubility: The inherent hydrophilicity of PEG significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.
-
Increased Stability: PEG chains can shield the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.
-
Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, diminishing the likelihood of an immune response.
-
Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing.
Data Presentation: Properties of Hydrophilic PEG Linkers
The selection of a PEG linker is a critical step in the design of a bioconjugate. The physicochemical properties of the linker, such as its molecular weight and length, directly impact the characteristics of the final product. Discrete PEG (dPEG®) linkers, which are monodisperse, offer precise control over the linker's length and molecular weight.
Below are tables summarizing the quantitative properties of various linear PEG linkers.
Table 1: Physicochemical Properties of Common PEG Linkers
| Linker | Molecular Weight (Da) | Number of PEO Units | Contour Length (nm) | Flory Radius (nm) |
| PEG 88 | 88 | 2 | 0.6 | 0.5 |
| PEG 484 | 484 | 11 | 3.1 | 1.2 |
| PEG 2000 | 2000 | 45 | 12.7 | 2.8 |
| PEG 3500 | 3500 | 80 | 22.3 | 3.9 |
| PEG 5000 | 5000 | 114 | 31.8 | 4.8 |
| PEG 7500 | 7500 | 170 | 47.7 | 6.1 |
| PEG 15000 | 15000 | 341 | 95.5 | 9.3 |
| PEG 30000 | 30000 | 682 | 190.9 | 14.0 |
| PEG 60000 | 60000 | 1364 | 381.8 | 21.3 |
Contour length is calculated based on the poly(ethylene oxide) (PEO) unit length of 0.28 nm in water. The Flory radius was calculated using the formula RF = lN0.6, where l is the PEO unit length and N is the number of subunits.
Experimental Protocols
The covalent attachment of PEG linkers to biomolecules is achieved through various chemical strategies that target specific functional groups. The choice of chemistry is dictated by the available reactive groups on the target molecule and the desired properties of the final conjugate.
Amine-Reactive PEGylation via NHS-Ester Chemistry
This is one of the most widely used methods for targeting primary amines, which are abundant in the lysine (B10760008) residues of proteins. PEG-NHS esters react with amino groups to form stable amide bonds.
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.0-8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., Tris or glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 10-50 mM.
-
Purification: Remove unreacted PEG-NHS ester and byproducts using a desalting column or dialysis.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE, which will show an increase in molecular weight compared to the unmodified protein. Further characterization can be performed using techniques like mass spectrometry.
Thiol-Reactive PEGylation via Maleimide Chemistry
PEG-maleimide derivatives are highly specific for thiol groups found in cysteine residues, forming a stable thioether bond. This reaction is most efficient at a pH between 6.5 and 7.5.
Materials:
-
Thiol-containing protein (e.g., a protein with a free cysteine residue)
-
PEG-Maleimide reagent
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
Reducing agent (optional, e.g., TCEP or DTT)
-
Reaction vessels
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5. If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP. If DTT is used, it must be removed before adding the PEG-maleimide.
-
PEG-Maleimide Preparation: Prepare a stock solution of the PEG-Maleimide reagent in a suitable buffer or organic solvent.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide reagent to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the PEGylated protein from unreacted reagents using size-exclusion chromatography or dialysis.
-
Characterization: Confirm successful conjugation and purity using analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.
Bioorthogonal PEGylation via Click Chemistry
Click chemistry refers to a group of reactions that are rapid, versatile, and give high product yields. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example. This involves the reaction between an azide-functionalized PEG linker and an alkyne-modified biomolecule (or vice-versa).
Materials:
-
Azide- or Alkyne-functionalized PEG linker
-
Alkyne- or Azide-modified biomolecule
-
Copper(I) catalyst (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate)
-
Ligand (e.g., THPTA) to stabilize the copper(I) catalyst
-
Degassed buffer
Procedure:
-
Reagent Preparation: Prepare solutions of the azide- and alkyne-containing components in a degassed buffer.
-
Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst.
-
Conjugation Reaction: Combine the azide- and alkyne-containing molecules in the reaction buffer. Initiate the reaction by adding the copper(I) catalyst and ligand.
-
Incubation: Allow the reaction to proceed at room temperature. The reaction is typically fast, often completing within an hour.
-
Purification: Purify the resulting PEGylated bioconjugate to remove the catalyst and unreacted starting materials.
-
Characterization: Verify the formation of the triazole linkage and the purity of the conjugate using appropriate analytical methods.
Mandatory Visualizations
Logical Workflow for PEG Linker Selection
Caption: Logical workflow for selecting the optimal PEG linker.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Production
Caption: Experimental workflow for ADC production using a PEG linker.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
The Phosphonic Acid Group: A Powerful Anchor for Surface Modification
An In-depth Technical Guide to the Role of the Phosphonic Acid Group in Surface Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role the phosphonic acid functional group plays in surface binding. Its strong and stable interactions with a variety of surfaces, particularly metal oxides, have made it an invaluable tool in fields ranging from materials science to drug development. This guide details the binding mechanisms, quantitative binding data, experimental protocols for characterization, and key applications, with a focus on providing actionable information for researchers.
The phosphonic acid group [-PO(OH)₂] is increasingly utilized for the surface functionalization of a wide range of materials.[1] Its popularity stems from its ability to form stable, covalent-like bonds with numerous substrates, especially metal oxides.[2] This robust binding is a significant advantage over other functional groups like silanes and carboxylic acids, offering greater hydrolytic stability under physiological conditions.[3]
Phosphonic acids are employed in a diverse array of applications, including:
-
Drug Delivery: Functionalizing nanoparticles for targeted drug delivery.[4]
-
Biomaterials: Modifying implant surfaces to improve biocompatibility and promote bone integration.[5]
-
Biosensors: Immobilizing biomolecules onto sensor surfaces for diagnostic applications.
-
Organic Electronics: Tuning the surface properties of transparent conductive oxides.
Mechanisms of Surface Binding
The interaction between phosphonic acids and metal oxide surfaces is a complex process that can involve various binding modes, including monodentate, bidentate, and tridentate coordination. The specific binding geometry is influenced by factors such as the crystal structure of the metal oxide, the hydroxylation of the surface, and the structure of the phosphonic acid molecule itself.
Upon approaching a metal oxide surface, the phosphonic acid can deprotonate and form strong M-O-P bonds through a condensation reaction with surface hydroxyl groups.[6] The binding mode can also be influenced by the surface coverage, with some studies showing a transition from tridentate to bidentate binding as the monolayer approaches saturation.
Quantitative Data on Surface Binding
The strength and nature of phosphonic acid binding to surfaces can be quantified using various analytical techniques. This data is crucial for designing and optimizing surface modifications for specific applications.
Binding Affinity Constants
The binding affinity of phosphonic acids to metal oxide surfaces can be expressed through adsorption constants (K) or Langmuir constants (b). Higher values generally indicate a stronger binding affinity.
| Phosphonic Acid Derivative | Metal Oxide Surface | Method | Binding Affinity Constant |
| Dodecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.6 x 10³ M⁻¹ |
| 11-Hydroxyundecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.2 x 10³ M⁻¹ |
| Phenylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.1 x 10³ M⁻¹ |
| Carbamoyl phosphonic acid ligand | ZrO₂ | Langmuir Isotherm | b = 0.85 L/mg |
| Phosphate (as a proxy) | Fe₃O₄ | Langmuir Isotherm | b = 0.112 L/mg |
Note: The binding affinity constants presented are derived from different experimental methodologies and should be compared with this in mind.
Surface Coverage and Monolayer Thickness
The density of the phosphonic acid monolayer on a surface is another critical parameter. Surface coverage can be influenced by factors such as the solvent, concentration, and temperature during the self-assembly process.
| Phosphonic Acid | Substrate | Surface Coverage (nmol/cm²) | Monolayer Thickness (Å) |
| α-Quarterthiophene-2-phosphonate | SiO₂/Si | ~0.66 | ~18 |
| Octadecylphosphonate | SiO₂/Si | ~0.90 | - |
| Octadecylphosphonic acid (ODPA) | Amorphous Al₂O₃ | - | 19.8 ± 1 |
| Perfluorinated phosphonic acid (PFPA) | Amorphous Al₂O₃ | - | 14.1 ± 0.9 |
| Octadecylphosphonic acid (ODPA) | HfO₂ | - | 20.3 ± 0.5 |
| Perfluorinated phosphonic acid (PFPA) | HfO₂ | - | 13.5 ± 0.6 |
Experimental Protocols
Detailed experimental protocols are essential for the successful and reproducible surface modification with phosphonic acids. Below are methodologies for key experimental techniques.
Preparation of Phosphonic Acid Self-Assembled Monolayers (SAMs) on Titanium Surfaces
This protocol describes the "T-BAG" method for forming a stable phosphonic acid monolayer on a titanium alloy surface.[3]
-
Substrate Preparation: Polish Ti-6Al-4V foil squares and clean them by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water).
-
Solution Preparation: Prepare a 1 mM solution of the desired phosphonic acid (e.g., 11-hydroxyundecyl)phosphonic acid) in dry tetrahydrofuran (B95107) (THF).
-
Immersion and Evaporation: Suspend the cleaned titanium squares vertically in the phosphonic acid solution in a flask. Allow the solvent to evaporate slowly, causing the meniscus to traverse the surface of the squares.
-
Heating (Baking): After the solvent has completely evaporated, heat the coated squares in an oven at 120°C for approximately 63 hours. This step is crucial for forming strong, covalent-like bonds between the phosphonic acid and the titanium oxide surface.
-
Rinsing: After heating, rinse the samples extensively with the solvent (e.g., THF) and deionized water, including sonication steps, to remove any non-covalently bound molecules.
-
Drying: Dry the functionalized titanium squares under a stream of nitrogen.
X-ray Photoelectron Spectroscopy (XPS) Analysis of Phosphonate (B1237965) Monolayers
XPS is a powerful technique for confirming the presence and chemical state of phosphonic acids on a surface.
-
Sample Preparation: Mount the phosphonic acid-modified substrate on a sample holder suitable for the XPS instrument. Ensure the surface is free of contaminants.
-
Instrument Setup:
-
Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source.
-
Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify the elements present on the surface. Look for the presence of P, C, O, and the substrate elements.
-
Acquire high-resolution spectra for the P 2p, C 1s, and O 1s regions to determine the chemical states.
-
-
Data Analysis:
-
Phosphorus (P 2p): The presence of a peak in the P 2p region confirms the immobilization of the phosphonic acid. The binding energy can provide information about the formation of P-O-metal bonds.
-
Oxygen (O 1s): Deconvolution of the O 1s peak can distinguish between P=O, P-OH, and metal-oxide species. A decrease in the P-OH component and an increase in a component attributed to P-O-metal bonds can indicate covalent attachment.
-
Carbon (C 1s): The C 1s spectrum can be used to assess the integrity of the alkyl chain and the presence of any contaminants.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is used to study the vibrational characteristics of the phosphonic acid monolayer, providing information on binding modes and molecular orientation.
-
Sample and Crystal Preparation: Use a suitable ATR crystal (e.g., Germanium or Zinc Selenide) and ensure it is clean. The substrate with the phosphonic acid monolayer is pressed firmly against the ATR crystal.
-
Instrument Setup:
-
Place the ATR accessory in the sample compartment of the FTIR spectrometer.
-
Collect a background spectrum of the clean, bare ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum of the phosphonic acid-modified surface.
-
Typically, spectra are collected in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Analyze the spectral region between 1300 and 900 cm⁻¹, which contains the characteristic vibrations of the phosphonate group.
-
The disappearance or significant reduction of P-OH stretching bands and the appearance of new bands corresponding to P-O-metal bonds indicate covalent attachment.
-
The positions and relative intensities of the P=O and P-O stretching modes can provide insights into the binding mode (monodentate, bidentate, or tridentate).[6]
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a real-time, label-free technique that can be used to study the kinetics of phosphonic acid adsorption onto a sensor surface.
-
Sensor Preparation: Use a sensor crystal with a relevant surface coating (e.g., gold, TiO₂). Clean the sensor according to the manufacturer's instructions.
-
Instrument Setup:
-
Mount the sensor in the QCM-D flow cell.
-
Establish a stable baseline by flowing a suitable buffer or solvent over the sensor surface.
-
-
Adsorption Measurement:
-
Introduce a solution of the phosphonic acid of a known concentration into the flow cell.
-
Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption onto the sensor surface.
-
-
Rinsing: After the adsorption has reached a plateau, switch back to the pure buffer or solvent to remove any loosely bound molecules. The remaining frequency shift corresponds to the irreversibly bound phosphonic acid monolayer.
-
Data Analysis:
-
The Sauerbrey equation can be used to convert the change in frequency to the adsorbed mass per unit area for rigid films (low ΔD).
-
For viscoelastic films (higher ΔD), more complex modeling is required to determine the adsorbed mass and viscoelastic properties of the layer.
-
The rate of frequency change provides information about the kinetics of adsorption.
-
Applications in Drug Development and Biological Research
The unique properties of the phosphonic acid group make it highly valuable in the development of new therapeutics and research tools.
Inhibition of Signaling Pathways
Phosphonic acids and their derivatives, such as bisphosphonates, are known to act as inhibitors of key enzymes in various signaling pathways.
Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs widely used to treat bone disorders like osteoporosis. They function by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This inhibition disrupts the synthesis of isoprenoid lipids that are essential for the post-translational modification of small GTPase signaling proteins, ultimately leading to osteoclast apoptosis.
Phosphonate-containing compounds have been developed as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of MMPs is associated with various diseases, including cancer and arthritis. Phosphonate-based inhibitors can chelate the active site zinc ion, thereby blocking the catalytic activity of the enzyme.
Experimental Workflows
The following diagrams illustrate common experimental workflows involving phosphonic acid surface modification.
Workflow for Synthesis and Characterization of Phosphonic Acid-Functionalized Nanoparticles
This workflow outlines the key steps in preparing and verifying the functionalization of nanoparticles with phosphonic acids for applications such as targeted drug delivery.
Conclusion
The phosphonic acid group is a versatile and robust anchor for surface modification, offering significant advantages in stability and ease of use compared to other common functional groups. Its strong binding to metal oxides has enabled significant advancements in biomaterials, drug delivery, and biosensing. A thorough understanding of the binding mechanisms, quantitative binding parameters, and appropriate characterization techniques, as detailed in this guide, is crucial for harnessing the full potential of phosphonic acid-based surface chemistry in research and development.
References
- 1. Synthesis and Characterization of Superparamagnetic Iron Oxide Nanoparticles: A Series of Laboratory Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ATR-FTIR study of different phosphonic acids adsorbed onto boehmite - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Bromo-PEG5-phosphonic Acid: A Heterobifunctional Linker for Advanced Scientific Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bromo-PEG5-phosphonic acid is a hydrophilic, heterobifunctional linker increasingly utilized in the fields of drug discovery and materials science. Its unique architecture, featuring a reactive bromo group at one terminus and a phosphonic acid moiety at the other, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer, enables the covalent conjugation of diverse molecules and the functionalization of various surfaces. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and the surface modification of metal oxides. Detailed experimental protocols and visual representations of relevant pathways and workflows are included to facilitate its practical implementation in research and development settings.
Introduction
The precise spatial arrangement and connection of molecular entities are fundamental to the design of novel therapeutics and advanced materials. Heterobifunctional linkers are critical tools in this endeavor, providing a molecular bridge to covalently connect two different chemical species. This compound has emerged as a valuable linker due to its distinct functionalities.[1] The bromo group serves as a good leaving group, readily undergoing nucleophilic substitution reactions with moieties such as thiols and amines.[2][3] Concurrently, the phosphonic acid group exhibits a strong affinity for metal oxide surfaces, enabling the formation of stable, self-assembled monolayers (SAMs).[4][5] The intervening PEG5 spacer imparts hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules in aqueous environments.[2]
This technical guide will delve into the specifics of this compound, offering a detailed exploration of its characteristics and applications to empower researchers in their scientific pursuits.
Chemical Properties and Data Presentation
The essential physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers. These parameters are crucial for designing and executing experiments, including calculating molar equivalents and predicting solubility.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₆BrO₈P | [1][6] |
| Molecular Weight | 409.21 g/mol | [1][6] |
| CAS Number | 1446282-37-6 | [1] |
| Appearance | Varies (Typically a solid) | [6] |
| Purity | ≥95% | [6] |
| Solubility | Soluble in DMSO | [6] |
| Storage Conditions | -20°C for long-term storage | [1][6] |
Core Applications
The dual functionality of this compound makes it a versatile tool for two primary applications: the synthesis of PROTACs for targeted protein degradation and the surface modification of metal oxides for various technological uses.
PROTAC Synthesis
PROTACs are innovative therapeutic agents that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[7] A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[8] The linker's length, flexibility, and chemical nature are critical for the successful formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.[6][9]
The bromo group of this compound can be reacted with a nucleophilic handle (e.g., a thiol on a cysteine residue or an amine on a lysine (B10760008) residue) on either the target protein ligand or the E3 ligase ligand to form a stable covalent bond. The phosphonic acid end is typically not used for direct conjugation in this context but could be modified or protected as needed for the synthetic strategy.
References
- 1. Ternary Complex Formation [worldwide.promega.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. researchgate.net [researchgate.net]
- 4. Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
The Bromo Group in Polyethylene Glycol (PEG) Linkers: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The functionalization of polyethylene (B3416737) glycol (PEG) linkers with a bromo group provides a robust and versatile tool for the creation of stable bioconjugates. This in-depth technical guide explores the core principles of bromo-PEG reactivity, offering a comparative analysis of its performance, detailed experimental methodologies, and a look into its applications in drug development.
Core Principles of Bromo-PEG Reactivity
The utility of the bromo group in PEG linkers stems from its nature as an excellent leaving group in nucleophilic substitution reactions. Specifically, the carbon-bromine (C-Br) bond is susceptible to attack by soft nucleophiles, most notably the thiol group (-SH) of cysteine residues within proteins and peptides.
This reaction, a type of thiol-alkylation, results in the formation of a highly stable thioether bond. This covalent linkage is a cornerstone of creating long-lasting bioconjugates, particularly in the development of non-cleavable antibody-drug conjugates (ADCs) where maintaining the integrity of the linker in circulation is paramount.[1]
The reactivity of the bromo group is often harnessed in the form of a bromoacetamide moiety, which enhances the electrophilicity of the carbon atom attached to the bromine, thereby facilitating the reaction with thiols.[2]
Quantitative Data on Reactivity and Stability
The selection of a linker chemistry is a critical decision in the design of bioconjugates. The following tables summarize key quantitative parameters for bromo-functionalized linkers, with a comparison to the commonly used maleimide-based linkers.
Table 1: Comparative Reactivity of Thiol-Reactive Functional Groups
| Functional Group | Target Residue | Reaction pH | Relative Reaction Rate | Resulting Linkage |
| Bromoacetyl | Cysteine (Thiol) | 9.0 | Fast | Thioether |
| Bromoacetyl | Cysteine (Thiol) | 6.5 | Slow | Thioether |
| Maleimide (B117702) | Cysteine (Thiol) | 6.5 | Very Fast (2-3 orders of magnitude faster than bromoacetyl at this pH)[3][4] | Thiosuccinimide ether |
Table 2: Comparative Stability of Thiol-Derived Linkages in Plasma
| Linkage Type | Stability in Human Plasma | Key Considerations |
| Thioether (from Bromo-PEG) | High (Generally stable)[1] | Forms a stable carbon-sulfur bond that is not readily reversible under physiological conditions.[1] Less susceptible to exchange reactions with endogenous thiols like albumin compared to maleimides.[1] |
| Thiosuccinimide ether (from Maleimide-PEG) | Variable (Prone to retro-Michael reaction)[1] | Can undergo a retro-Michael reaction, leading to deconjugation and premature payload release.[1][5] Susceptible to exchange reactions with abundant thiols in plasma.[1] Stability can be improved by hydrolysis of the succinimide (B58015) ring.[5] |
Experimental Protocols
The following protocols provide a general framework for the conjugation of bromo-PEG linkers to proteins and the subsequent characterization of the conjugate.
General Protocol for Bromo-PEG Conjugation to a Thiol-Containing Protein (e.g., Antibody)
This protocol outlines the steps for conjugating a bromoacetyl-PEG linker to cysteine residues of an antibody.
Materials:
-
Antibody with available cysteine residues (engineered or from reduced interchain disulfides) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Bromoacetyl-PEG-payload (dissolved in a water-miscible organic solvent like DMSO).
-
Reducing agent (if needed, e.g., TCEP or DTT).
-
Quenching reagent (e.g., N-acetyl-L-cysteine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Preparation (if necessary): If conjugating to interchain cysteines, partially reduce the antibody with a controlled amount of reducing agent (e.g., TCEP) to expose the thiol groups. This step requires careful optimization to avoid over-reduction and antibody fragmentation.
-
Reaction Setup: Adjust the pH of the antibody solution to 8.0-9.0 for optimal reactivity of the bromoacetyl group.[3][4] Add the bromoacetyl-PEG-payload solution to the antibody solution with gentle mixing. A typical molar excess of the PEG linker is 5- to 20-fold over the antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
Quenching: Add a molar excess of a quenching reagent (e.g., N-acetyl-L-cysteine) to react with any unreacted bromoacetyl-PEG linker.
-
Purification: Purify the antibody-PEG conjugate from unreacted PEG linker, payload, and other reaction components using a suitable method such as size-exclusion chromatography (SEC).
Characterization of the Bromo-PEG Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the conjugate at 280 nm (for the antibody) and at a wavelength specific to the payload. The DAR can be calculated using the Beer-Lambert law.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated conjugate can provide a precise mass, from which the number of conjugated PEG-payload molecules can be determined.
2. Assessment of Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is used to separate the monomeric conjugate from high-molecular-weight aggregates and low-molecular-weight impurities.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Run under reducing and non-reducing conditions to assess the integrity of the antibody and the covalent attachment of the payload.
3. Confirmation of Conjugation Site (if required):
-
Peptide Mapping: The conjugate is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the modified cysteine residues.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes involving bromo-PEG linkers.
Caption: Reaction mechanism of a bromoacetyl-PEG linker with a protein thiol group.
Caption: General workflow for the synthesis and characterization of an ADC using a bromo-PEG linker.
Caption: Mechanism of action for a non-cleavable ADC utilizing a stable bromo-PEG derived linker.
Conclusion
Bromo-functionalized PEG linkers offer a compelling option for bioconjugation, particularly when the stability of the resulting linkage is of high importance. The formation of a robust thioether bond upon reaction with cysteine residues makes these linkers well-suited for applications such as the development of non-cleavable ADCs. While the reaction kinetics may be slower than maleimide-based chemistry at neutral pH, the enhanced stability of the final conjugate can provide significant advantages in vivo. Careful optimization of reaction conditions and thorough characterization of the resulting bioconjugate are essential for successful implementation in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
The Strategic Integration of Bromo-PEG5-phosphonic Acid in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the thoughtful design of the linker connecting the target protein ligand (warhead) and the E3 ligase ligand. Among the diverse array of available linkers, Bromo-PEG5-phosphonic acid has emerged as a versatile building block, offering a unique combination of hydrophilicity, defined geometry, and dual chemical reactivity. This technical guide provides an in-depth exploration of this compound, its properties, and its strategic application in the development of novel PROTACs.
Core Compound Data: Physicochemical Properties
This compound and its common synthetic precursor, the diethyl ester form, are foundational components for the construction of advanced PROTACs. A clear understanding of their physical and chemical characteristics is essential for their effective incorporation into synthesis workflows.
| Property | This compound | This compound diethyl ester |
| Chemical Formula | C12H26BrO8P | C16H34BrO8P |
| Molecular Weight | 409.21 g/mol [1] | 465.31 g/mol [2] |
| CAS Number | 1446282-37-6[1][3] | 1148026-99-6 (similar structure) |
| Appearance | Not specified; likely an oil or solid | Not specified; likely an oil or solid |
| Purity | Typically >95%[1] | Typically >95% |
| Solubility | Soluble in DMSO[1] | Soluble in organic solvents like DMF, DMSO |
| Storage Conditions | -20°C for long-term storage[1][3] | Room temperature or -20°C |
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can act catalytically to induce the degradation of multiple POI molecules.[2][4][5]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Strategic Advantages of the this compound Linker
The linker is a critical determinant of a PROTAC's biological activity. The this compound linker offers several distinct advantages:
-
Hydrophilicity: The polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility of the PROTAC, which can improve cell permeability and pharmacokinetic properties.[3]
-
Defined Length and Flexibility: The 5-unit PEG chain provides a specific spatial separation between the warhead and the E3 ligase ligand, which is crucial for optimal ternary complex formation. Its flexibility can accommodate the necessary conformational adjustments for effective ubiquitination.
-
Orthogonal Reactivity: The linker possesses two distinct reactive handles: a bromine atom and a phosphonic acid group. The bromine is an excellent leaving group for nucleophilic substitution reactions, while the phosphonic acid can be engaged in esterification or amidation (after activation). This allows for a modular and controlled synthetic strategy.
-
Potential for Bone Targeting: Phosphonic acids are known to have a high affinity for hydroxyapatite, the primary mineral component of bone.[6] This intrinsic property can be exploited to develop PROTACs that preferentially accumulate in bone tissue, offering a targeted approach for bone-related diseases such as osteoporosis or bone cancers.
Experimental Protocols: Synthesis and Conjugation
The synthesis of a PROTAC using this compound can be approached in a modular fashion. The following protocols are representative methodologies for the key conjugation steps. Note: These are generalized protocols and may require optimization based on the specific properties of the warhead and E3 ligase ligand.
Protocol 1: Nucleophilic Substitution with the Bromo-Terminus
This protocol describes the reaction of the bromo-terminus of the linker with a nucleophilic group (e.g., an amine or thiol) on either the warhead or the E3 ligase ligand.
Reagents and Materials:
-
This compound diethyl ester (1.0 eq)
-
Amine- or Thiol-containing binding moiety (Warhead or E3 Ligase Ligand) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine- or thiol-containing binding moiety in anhydrous DMF under a nitrogen atmosphere.
-
Add the base (DIPEA for amines, K2CO3 for thiols) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound diethyl ester in DMF to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 60°C overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the conjugated product.
Protocol 2: Esterification of the Phosphonic Acid Terminus
This protocol details the coupling of the phosphonic acid group with a hydroxyl-containing binding moiety. This typically involves the use of the diethyl ester precursor followed by hydrolysis, or direct esterification of the phosphonic acid.
Step 2a: Hydrolysis of the Diethyl Ester (if starting with the ester form)
-
Dissolve the diethyl phosphonate-containing intermediate in Dichloromethane (DCM).
-
Add Bromotrimethylsilane (TMSBr) (3.0-5.0 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by LC-MS or 31P NMR.
-
Upon completion, carefully quench the reaction with methanol, followed by water.
-
Concentrate the mixture under reduced pressure to remove volatile components. The resulting phosphonic acid is often used in the next step without further purification.
Step 2b: Esterification using a Coupling Agent
-
Dissolve the phosphonic acid-containing intermediate (1.0 eq) and the hydroxyl-containing binding moiety (1.2 eq) in anhydrous DMF.
-
Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography or preparative HPLC.
Synthetic Workflow Visualization
The modular nature of PROTAC synthesis allows for a convergent approach, as illustrated below.
Caption: A convergent synthetic route for a PROTAC using this compound diethyl ester.
Conclusion and Future Perspectives
This compound represents a valuable and versatile tool in the expanding arsenal (B13267) of PROTAC linkers. Its well-defined structure, hydrophilicity, and dual-ended reactivity provide medicinal chemists with a powerful platform for the rational design of novel protein degraders. While specific examples of PROTACs incorporating this exact linker are not yet widely reported in peer-reviewed literature, the principles outlined in this guide provide a solid foundation for its application. The unique potential for bone-targeting conferred by the phosphonic acid moiety is a particularly exciting avenue for future research, potentially unlocking new therapeutic strategies for skeletal diseases and cancers with bone metastasis. As the field of targeted protein degradation continues to evolve, the strategic use of functionalized linkers like this compound will undoubtedly play a pivotal role in the development of the next generation of precision medicines.
References
- 1. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating the Safety Profile of Bromo-PEG5-phosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data for Bromo-PEG5-phosphonic acid (CAS No. 1446282-37-6). The information presented herein is compiled from available safety data sheets and general knowledge of related chemical compounds to ensure safe handling and use in a research and development setting. Due to the specialized nature of this reagent, a complete, officially regulated Material Safety Data Sheet (MSDS) is not broadly available. This guide serves to fill that gap by consolidating known data and providing evidence-based safety recommendations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that quantitative data for properties such as melting and boiling points are not publicly available and would require experimental determination.
| Property | Value | Source |
| Chemical Name | (17-bromo-3,6,9,12,15-pentaoxaheptadecyl)phosphonic acid | MedKoo Biosciences[1] |
| CAS Number | 1446282-37-6 | BroadPharm[2] |
| Molecular Formula | C12H26BrO8P | BroadPharm[2] |
| Molecular Weight | 409.2 g/mol | BroadPharm[2] |
| Purity | >95% to 98% | MedKoo Biosciences, BroadPharm[1][2] |
| Solubility | Soluble in DMSO | MedKoo Biosciences[1] |
| Appearance | Not specified (likely a solid or viscous liquid) | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Density | No data available | - |
Hazard Identification and Safety Precautions
While some suppliers classify this compound as non-hazardous for transport, this does not preclude potential workplace hazards.[3] The molecule contains a phosphonic acid group, which can cause irritation, and an alkyl bromide, which can be a reactive functional group. The PEG (polyethylene glycol) chain is generally considered to have low toxicity.
Based on the structural components and available data for similar compounds, the following potential hazards and precautionary measures are recommended.
| Hazard Category | Potential Hazard | Recommended Precautionary Statements |
| Skin Contact | May cause skin irritation. | P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Eye Contact | May cause serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Inhalation | May cause respiratory irritation if inhaled as dust or aerosol. | P261: Avoid breathing dust.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
| Ingestion | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[5] |
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are recommended for the safe handling and use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) Workflow
Caption: Workflow for donning, using, and doffing Personal Protective Equipment when handling this compound.
First Aid Measures
A logical flow for responding to accidental exposure is outlined below.
References
Methodological & Application
Application Notes and Protocols for Bromo-PEG5-phosphonic acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Bromo-PEG5-phosphonic acid, a heterobifunctional linker, in bioconjugation and surface immobilization applications. This versatile reagent features a terminal bromine atom for covalent attachment to nucleophiles, such as thiols, and a phosphonic acid group for stable anchoring to various oxide surfaces. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, reduces non-specific binding, and improves the pharmacokinetic properties of the resulting conjugates.
I. Bioconjugation of this compound to Thiol-Containing Biomolecules
This protocol details the S-alkylation of cysteine residues in proteins or other thiol-containing molecules with this compound. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the bromide to form a stable thioether bond.[1]
Materials and Reagents
-
Thiol-containing protein or molecule (e.g., antibody fragment, peptide with cysteine)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: L-cysteine or 2-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for stock solutions
Experimental Protocol
-
Preparation of the Thiol-Containing Biomolecule:
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 molar excess of TCEP in PBS at room temperature for 1-2 hours.
-
Remove the excess reducing agent using a desalting column or dialysis against a degassed buffer.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Dissolve the thiol-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the this compound stock solution to the biomolecule solution to achieve a 5-20 molar excess of the linker.
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. The reaction can also be performed at 4°C for a longer duration to minimize potential protein denaturation.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted this compound.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess linker and quenching reagent by size-exclusion chromatography or dialysis against an appropriate buffer.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.
-
Quantitative Data: Example of Thiol Alkylation
The following table summarizes typical reaction conditions and outcomes for the alkylation of various thiols with a bromo-functionalized compound, providing an indication of expected reaction times and yields.
| Entry | Thiol Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Thiophenol | Triethylamine | Acetonitrile | 12 | 85 |
| 2 | 4-Methylthiophenol | Triethylamine | Acetonitrile | 12 | 88 |
| 3 | 4-Chlorothiophenol | Triethylamine | Acetonitrile | 16 | 82 |
| 4 | Benzyl Mercaptan | Triethylamine | Acetonitrile | 8 | 92 |
Data adapted from a protocol for the alkylation of thiols with 2-Bromo-4-butanolide and is for illustrative purposes.[1]
II. Immobilization of Phosphonic Acid-Containing Molecules onto Oxide Surfaces
This protocol describes the immobilization of this compound or its bioconjugates onto metal oxide surfaces such as titanium oxide, aluminum oxide, or silica (B1680970).[2][3] The phosphonic acid moiety forms a stable, covalent-like bond with the hydroxyl groups on the oxide surface.[4]
Materials and Reagents
-
Phosphonic acid-containing molecule (e.g., this compound or its conjugate)
-
Oxide surface substrate (e.g., silica beads, titanium slide)
-
Anhydrous toluene (B28343)
-
Dean-Stark apparatus (for azeotropic distillation method)
-
Round-bottom flask and condenser
-
Oven for drying
Experimental Protocol: Azeotropic Distillation
This method is effective for achieving covalent functionalization of silica surfaces.[4][5]
-
Reaction Setup:
-
Immobilization Reaction:
-
Heat the mixture to reflux and stir for 16 hours.[5] The azeotropic removal of water drives the condensation reaction between the phosphonic acid and the surface silanol (B1196071) groups.[5]
-
-
Washing and Drying:
Experimental Protocol: Simple Dipping Method
This method is suitable for non-porous oxide surfaces.
-
Substrate Preparation:
-
Clean the oxide surface by sonicating in ethanol (B145695) and then water, followed by drying under a stream of nitrogen.
-
-
Immobilization:
-
Prepare a 1-10 mM solution of the phosphonic acid-containing molecule in a suitable solvent (e.g., ethanol, toluene, or a mixture).
-
Immerse the cleaned substrate in the solution and incubate for 12-24 hours at room temperature.
-
-
Washing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with the solvent to remove non-specifically bound molecules.
-
Dry the functionalized surface under a stream of nitrogen.
-
-
Characterization:
-
Confirm the successful immobilization using surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) or contact angle measurements.
-
Applications in Drug Development
The dual functionality of this compound makes it a valuable tool in several areas of drug development:
-
PROTACs (Proteolysis Targeting Chimeras): The bromo group can be reacted with a warhead ligand, while the phosphonic acid can be used to conjugate to an E3 ligase ligand or to immobilize the PROTAC for screening assays. PEG-based linkers are frequently used in PROTACs to improve solubility and cell permeability.[6][7]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies via cysteine residues. The phosphonic acid moiety could potentially be used for further modifications or as a bioisostere for phosphate (B84403) to interact with specific biological targets.
-
Targeted Drug Delivery: Biomolecules conjugated with this linker can be anchored to implantable devices or nanoparticles with oxide surfaces for localized drug delivery.
-
Biomaterial Surface Modification: The phosphonic acid group allows for the stable modification of biomaterial surfaces to improve biocompatibility and reduce fouling.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
Application Notes and Protocols for Bromo-PEG5-phosphonic acid in Thiol-Specific Bioconjugation and Surface Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bromo-PEG5-phosphonic acid, a heterobifunctional linker designed for the selective conjugation to thiol groups and the functionalization of metal oxide surfaces.
Introduction
This compound is a versatile tool in bioconjugation and materials science. Its structure comprises three key components:
-
A bromoacetyl group , which serves as a reactive handle for the specific alkylation of thiol groups (e.g., from cysteine residues in proteins) to form a stable thioether bond.
-
A pentaethylene glycol (PEG5) spacer , which is a hydrophilic chain that enhances the water solubility of the molecule and the resulting conjugate. The PEG spacer also provides spatial separation between the conjugated molecule and the surface.
-
A phosphonic acid group , which acts as a robust anchor for the immobilization of the linker onto various metal oxide surfaces, such as titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂), through the formation of self-assembled monolayers (SAMs).
This unique combination of functionalities makes this compound an ideal candidate for a range of applications, including the development of targeted drug delivery systems, biosensors, and biocompatible implant coatings.
Reaction with Thiol Groups
The reaction between the bromoacetyl group of this compound and a thiol-containing molecule proceeds via a nucleophilic substitution (SN2) reaction. The deprotonated thiol (thiolate) acts as the nucleophile, attacking the carbon atom bearing the bromine, which is a good leaving group. This reaction results in the formation of a stable and irreversible thioether linkage.
Reaction Kinetics and pH Dependence
The rate of the thiol-bromoacetyl reaction is highly dependent on the pH of the reaction medium. The reactive species is the thiolate anion, and therefore, the reaction rate increases with increasing pH as the equilibrium shifts towards the deprotonated form of the thiol. For optimal selectivity for cysteine residues over other nucleophilic amino acid side chains, such as the ε-amino group of lysine, the reaction is typically carried out in the pH range of 7.0 to 9.0. At physiological pH (~7.4), the reaction with thiols is significantly faster than with amines, allowing for a high degree of chemoselectivity.[1][2][3]
Quantitative Data Summary: Reaction with Thiols
| Parameter | Value | Conditions | Reference |
| Optimal pH Range | 7.0 - 9.0 | Aqueous buffer | [2][3] |
| Reaction Time | 1 - 4 hours | Room temperature | [1] |
| Molar Ratio (this compound : Thiol) | 5:1 to 20:1 | For protein conjugation | [1] |
| Second-Order Rate Constant (k) | ~10² - 10³ M⁻¹s⁻¹ | pH 7.4, with cysteine | [1] |
| Bond Stability | High | Stable thioether bond | [1] |
Experimental Protocol: Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general procedure for the conjugation of this compound to a protein containing accessible cysteine residues.
Materials
-
Thiol-containing protein (e.g., antibody fragment, enzyme)
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10)
-
Analytical HPLC system with a C4 or C18 column
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure
-
Protein Preparation:
-
If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Dissolve the protein in a suitable buffer and treat with a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at a 10-50 fold molar excess for 1-2 hours at room temperature.
-
Remove the reducing agent using a desalting column, exchanging the protein into the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Dissolve this compound in the Conjugation Buffer to prepare a stock solution (e.g., 10 mM).
-
Add the this compound stock solution to the protein solution to achieve a final molar ratio of 10:1 (linker:protein). The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column, eluting with a suitable storage buffer (e.g., PBS, pH 7.4).
-
For higher purity, the conjugate can be purified using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Characterization of the Conjugate:
-
HPLC Analysis: Analyze the purified conjugate by reverse-phase HPLC to assess its purity and compare its retention time to the unconjugated protein.[4][5][6]
-
Mass Spectrometry: Determine the molecular weight of the conjugate using MALDI-TOF or ESI-MS to confirm the successful conjugation and determine the number of linker molecules attached per protein.
-
Functional Assay: Perform a relevant bioassay to ensure that the conjugation process has not significantly impacted the protein's biological activity.
-
Diagram of the Protein Conjugation Workflow
Caption: Workflow for conjugating this compound to a thiol-containing protein.
Surface Modification with this compound
The phosphonic acid moiety of this compound provides a strong and stable anchor to various metal oxide surfaces, most notably titanium dioxide (TiO₂). This is achieved through the formation of a self-assembled monolayer (SAM), where the phosphonic acid headgroups bind to the surface, and the PEG-bromoacetyl chains extend outwards.
Mechanism of SAM Formation
Phosphonic acids form highly ordered and dense monolayers on hydroxylated metal oxide surfaces. The binding is believed to occur through the condensation of the P-OH groups of the phosphonic acid with the surface hydroxyl groups (M-OH) of the metal oxide, forming stable M-O-P bonds.[7]
Quantitative Data Summary: Surface Modification
The following table provides representative data for the formation of phosphonic acid SAMs on titanium dioxide surfaces.
| Parameter | Value | Method of Measurement | Reference |
| Surface Coverage (Grafting Density) | 1.5 - 4.5 molecules/nm² | XPS, QCM | [8][9] |
| Water Contact Angle (Modified Surface) | 110° - 120° | Goniometry | [8] |
| Layer Thickness | 2 - 5 nm | Ellipsometry, AFM | |
| Bond Stability | High, stable in aqueous buffer | XPS, Contact Angle | [7][10] |
Experimental Protocol: Formation of a this compound SAM on a Titanium Dioxide Surface
This protocol describes the procedure for modifying a TiO₂ surface with this compound to create a thiol-reactive surface.
Materials
-
Titanium dioxide substrate (e.g., TiO₂-coated slide, nanoparticle dispersion)
-
This compound
-
Solvent: Anhydrous ethanol (B145695) or isopropanol
-
Cleaning solution: Piranha solution (use with extreme caution) or UV/Ozone cleaner
-
Deionized water
-
Nitrogen gas stream
Procedure
-
Substrate Cleaning:
-
Thoroughly clean the TiO₂ substrate to ensure a hydrophilic surface with abundant hydroxyl groups. This can be achieved by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes, followed by copious rinsing with deionized water. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)
-
Alternatively, a UV/Ozone cleaner can be used for a safer and effective cleaning process.
-
Dry the cleaned substrate under a stream of nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the cleaned and dried TiO₂ substrate in the this compound solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Washing:
-
Remove the substrate from the solution and rinse thoroughly with fresh anhydrous ethanol to remove any non-covalently bound molecules.
-
Sonicate the substrate in fresh ethanol for 5-10 minutes to further remove physisorbed material.
-
Rinse again with ethanol and dry under a stream of nitrogen.
-
-
Characterization of the Modified Surface:
-
Contact Angle Measurement: Measure the static water contact angle on the modified surface. A significant increase in hydrophobicity compared to the clean TiO₂ surface indicates successful SAM formation.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface elemental composition. The presence of phosphorus (P 2p) and bromine (Br 3d) peaks confirms the immobilization of the linker.[9][11][12][13]
-
The bromo-functionalized surface is now ready for subsequent reaction with thiol-containing molecules.
-
Diagram of the Surface Modification and Subsequent Thiol Reaction
Caption: Workflow for surface modification with this compound and subsequent thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. Quantitation of proteins using HPLC-detector response rather than standard curve comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method for Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. iris.cnr.it [iris.cnr.it]
Application Notes and Protocols for Modifying Metal Oxide Surfaces with Bromo-PEG5-Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of metal oxide surfaces is a critical process in a wide range of applications, including the development of biocompatible materials, biosensors, and drug delivery systems. Phosphonic acids are widely utilized for this purpose due to their ability to form stable, self-assembled monolayers (SAMs) on various metal oxide substrates such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), zinc oxide (ZnO), and indium tin oxide (ITO).[1][2][3] The phosphonic acid headgroup forms strong covalent bonds with the metal oxide surface, providing a robust platform for further modification.[4][3]
Bromo-PEG5-phosphonic acid is a bifunctional linker molecule designed for surface modification. It features a phosphonic acid group for strong anchoring to metal oxide surfaces and a terminal bromine atom, which serves as a versatile handle for subsequent chemical reactions. The polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity of the surface, which can be beneficial in biological applications by reducing non-specific protein adsorption. This document provides a detailed protocol for the modification of metal oxide surfaces using this compound and subsequent functionalization.
Experimental Protocols
Materials and Reagents
-
Metal oxide substrates (e.g., TiO₂, Al₂O₃, ZnO, or ITO coated glass)
-
This compound
-
Solvents: Anhydrous ethanol (B145695), anhydrous toluene (B28343), or other suitable organic solvents
-
Deionized (DI) water
-
Cleaning agents: Acetone (B3395972), isopropanol (B130326), mild detergent (e.g., Alconox)
-
Nitrogen or argon gas
-
Reagents for subsequent functionalization (e.g., sodium azide (B81097) for conversion to an azide-terminated surface)
Substrate Preparation
Proper cleaning and activation of the metal oxide surface are crucial for the formation of a uniform and stable monolayer.
-
Sonication: Sonicate the metal oxide substrates in a solution of mild detergent in DI water for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with DI water.
-
Solvent Cleaning: Sonicate the substrates sequentially in acetone and then isopropanol for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates under a stream of nitrogen or argon gas.
-
Surface Activation (Optional but Recommended): Treat the cleaned substrates with an oxygen plasma cleaner for 5-10 minutes. This process removes residual organic contaminants and generates hydroxyl groups on the surface, which are the primary binding sites for phosphonic acids.[5][6]
Preparation of this compound Solution
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent. Anhydrous ethanol or toluene are commonly used.[7] The choice of solvent can influence the quality of the resulting monolayer.[8]
-
Ensure the solvent is of high purity and low water content to prevent aggregation of the phosphonic acid in solution and to avoid the formation of multilayers on the surface.
Surface Modification with this compound
This procedure should be carried out in a clean, controlled environment to prevent contamination.
-
Immersion: Immerse the cleaned and activated metal oxide substrates into the prepared this compound solution. The immersion time can range from 1 to 24 hours.[7] An immersion time of 18 hours is often cited for achieving a well-ordered monolayer.[7]
-
Incubation: Keep the immersion vessel sealed and in a vibration-free environment at room temperature.
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.
-
Drying: Dry the functionalized substrates under a stream of nitrogen or argon gas.
-
Curing (Optional): In some cases, a gentle annealing step (e.g., 120 °C for 10 minutes) may be performed to improve the ordering and stability of the monolayer.
Subsequent Functionalization of the Bromo-Terminated Surface
The terminal bromine atom provides a reactive site for various nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.[7][9]
Example: Conversion to an Azide-Terminated Surface
-
Reaction Setup: Immerse the bromo-functionalized substrates in a solution of sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF). A typical concentration is 10-50 mM.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Rinsing and Drying: After the reaction, thoroughly rinse the substrates with DMF, followed by ethanol and DI water. Dry the substrates under a stream of nitrogen or argon gas.
The resulting azide-terminated surface can be further modified using click chemistry, for example, by reacting with alkyne-containing biomolecules.
Data Presentation
The following tables summarize typical experimental parameters and characterization data for phosphonic acid modified metal oxide surfaces. The exact values for this compound may vary.
Table 1: Typical Experimental Parameters for Surface Modification
| Parameter | Value | Reference |
| Substrate | TiO₂, Al₂O₃, ZnO, ITO | [2][5] |
| Cleaning Method | Sonication in solvents, O₂ plasma | [5][6] |
| Phosphonic Acid Concentration | 1-5 mM | [7] |
| Solvent | Anhydrous Ethanol or Toluene | [7][8] |
| Immersion Time | 1 - 24 hours | [7] |
| Temperature | Room Temperature | [7] |
Table 2: Typical Surface Characterization Data
| Characterization Technique | Parameter Measured | Typical Value for Phosphonic Acid SAMs |
| Contact Angle Goniometry | Water Contact Angle | 60-80° (for alkyl chains), will be lower for PEG |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of P 2p, Br 3d peaks |
| Infrared Spectroscopy (IRRAS/ATR-FTIR) | Vibrational Modes | P-O-Metal bond formation, C-H and C-O stretches |
| Atomic Force Microscopy (AFM) | Surface Morphology | Smooth, uniform surface with low roughness |
| Ellipsometry | Monolayer Thickness | 1-3 nm (dependent on chain length) |
Visualizations
Experimental Workflow
Caption: Workflow for metal oxide surface modification.
Signaling Pathway/Molecular Interaction
Caption: Molecular interaction and functionalization scheme.
References
- 1. Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. unige.iris.cineca.it [unige.iris.cineca.it]
- 7. researchgate.net [researchgate.net]
- 8. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Versatile (bio)functionalization of bromo-terminated phosphonate-modified porous aluminum oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Synthesis using Bromo-PEG5-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The linker is a critical component of a PROTAC, influencing its efficacy, solubility, cell permeability, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance hydrophilicity and provide control over the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex.[2][3]
This document provides a detailed guide to the synthesis of PROTACs utilizing Bromo-PEG5-phosphonic acid , a bifunctional PEG-based linker. It offers step-by-step experimental protocols, data presentation guidelines, and visualizations to aid researchers in the design and synthesis of novel protein degraders.
The Role of this compound in PROTAC Synthesis
This compound is a versatile, hydrophilic linker containing two distinct reactive handles: a bromine group and a phosphonic acid group.[4] This bifunctionality allows for the sequential and controlled conjugation of the POI ligand (warhead) and the E3 ligase ligand (anchor).
-
The bromo group can readily react with nucleophiles such as amines or thiols, making it suitable for coupling with ligands containing these functionalities.
-
The phosphonic acid group can form an ester bond with a hydroxyl group on the other ligand, often requiring activation to facilitate the reaction.
The hydrophilic PEG5 chain enhances the aqueous solubility of the resulting PROTAC, a common challenge in the development of these large molecules.[3][4]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and activity of PROTACs, compiled from various literature sources for degraders with similar characteristics.
Table 1: Representative Synthesis and Purification Data
| Parameter | Value | Reference |
| Coupling Reaction Yield (Amide) | 70-95% | [2] |
| Coupling Reaction Yield (Esterification) | 50-80% | [5] |
| Final PROTAC Purity (after HPLC) | >98% | [6] |
| Typical Retention Time (C18 HPLC) | 15-25 min | [7][8] |
Table 2: Representative Biological Activity Data for a BRD4-targeting PROTAC
| Parameter | Value | Cell Line | Reference |
| DC50 (BRD4 Degradation) | 10-100 nM | MDA-MB-231 | [4] |
| Dmax (BRD4 Degradation) | >90% | MDA-MB-231 | [4] |
| IC50 (Cell Viability) | 50-500 nM | Various Cancer Lines | [9] |
Experimental Protocols
The following is a representative, step-by-step protocol for the synthesis of a PROTAC using this compound. This protocol assumes the use of a hypothetical POI ligand with a primary amine (POI-NH2) and a hypothetical E3 ligase ligand with a hydroxyl group (E3-OH).
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
Caption: General workflow for the synthesis of a PROTAC using this compound.
Protocol 1: Synthesis of POI-NH-PEG5-phosphonic acid Intermediate
This protocol describes the nucleophilic substitution reaction between the bromo group of the linker and an amine-containing POI ligand.
Reagents and Materials:
-
This compound (1.0 eq)
-
POI-NH2 (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound and POI-NH2 in anhydrous DMF.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at 50-60 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the intermediate, POI-NH-PEG5-phosphonic acid.
Protocol 2: Synthesis of the Final PROTAC via Esterification
This protocol details the esterification of the phosphonic acid intermediate with a hydroxyl-containing E3 ligase ligand.
Reagents and Materials:
-
POI-NH-PEG5-phosphonic acid (1.0 eq)
-
E3-OH (1.5 eq)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve POI-NH-PEG5-phosphonic acid and E3-OH in anhydrous DMF.
-
Add BOP and DIPEA to the solution and stir for 30 minutes at room temperature.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
Protocol 3: Characterization of the Final PROTAC
1. LC-MS Analysis:
-
Purpose: To confirm the molecular weight of the synthesized PROTAC and assess its purity.
-
Method: A small amount of the purified PROTAC is dissolved in a suitable solvent (e.g., acetonitrile/water) and injected into an LC-MS system.
-
Expected Outcome: A major peak in the chromatogram with the expected mass-to-charge ratio (m/z) of the final PROTAC.[7][8][10][11]
2. NMR Spectroscopy:
-
Purpose: To confirm the chemical structure of the final PROTAC.
-
Method: The purified PROTAC is dissolved in a deuterated solvent (e.g., DMSO-d6) and analyzed by 1H and 13C NMR.
-
Expected Outcome: The NMR spectra should show characteristic peaks corresponding to the protons and carbons of the POI ligand, the E3 ligase ligand, and the PEG linker, confirming the successful conjugation.[12][13][][15]
Biological Evaluation of the Synthesized PROTAC
Workflow for Determining DC50 and Dmax
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Protocol 4: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with the synthesized PROTAC and quantifying the degradation of the target protein.
Materials:
-
Cancer cell line expressing the POI (e.g., MDA-MB-231 for BRD4)
-
Complete growth medium
-
Synthesized PROTAC (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for the POI and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.[1]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining POI relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[16][17][18]
-
By following these detailed protocols and guidelines, researchers can effectively synthesize, purify, characterize, and evaluate PROTACs utilizing the this compound linker, advancing the development of novel targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Research Collection | ETH Library [research-collection.ethz.ch]
Application Notes and Protocols for Enhancing Nanoparticle Solubility with Bromo-PEG5-phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aqueous solubility and stability of nanoparticles are critical parameters for their successful application in drug delivery and other biomedical fields. Aggregation and poor dispersibility in physiological media can significantly hinder their efficacy and safety. Surface modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to overcome these limitations. "Bromo-PEG5-phosphonic acid" is a heterobifunctional linker designed to improve the solubility and provide a reactive site for further conjugation on nanoparticles, particularly those with metal oxide surfaces.
This document provides detailed application notes and experimental protocols for the use of this compound to enhance the solubility of nanoparticles. The phosphonic acid group serves as a strong anchor to metal oxide surfaces, while the hydrophilic PEG chain extends into the aqueous environment, providing steric stabilization and preventing aggregation. The terminal bromine atom acts as a reactive handle for the subsequent covalent attachment of targeting ligands, imaging agents, or therapeutic molecules.
Mechanism of Action
The primary mechanism by which this compound enhances nanoparticle solubility is through steric hindrance and hydrophilicity. The phosphonic acid headgroup strongly chelates with metal atoms on the surface of nanoparticles (e.g., iron oxide, titanium dioxide, zinc oxide), forming a stable, multidentate bond.[1][2] The flexible, hydrophilic PEG chain then forms a hydrated layer around the nanoparticle. This layer physically blocks the close approach of other nanoparticles, preventing van der Waals-driven aggregation.[3][4] The overall effect is a significant improvement in the colloidal stability and dispersibility of the nanoparticles in aqueous buffers and biological media.[1][5]
Data Presentation
The following tables summarize representative quantitative data on the physicochemical properties of nanoparticles before and after surface modification with a PEG-phosphonic acid linker. These values are indicative of the expected changes when using this compound.
Table 1: Hydrodynamic Diameter of Iron Oxide Nanoparticles (IONPs) after Modification with PEG-Phosphonic Acid
| Sample | Molar Ratio of PEG-Phosphonic Acid to Iron | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Unmodified IONPs | 0 | 250 ± 20 | > 0.5 |
| IONP-PEG-PA 1 | 0.1 mmol PEG/g Fe | 150 ± 15 | < 0.3 |
| IONP-PEG-PA 2 | 0.4 mmol PEG/g Fe | 80 ± 10 | < 0.2 |
| IONP-PEG-PA 3 | 0.8 mmol PEG/g Fe | 60 ± 8 | < 0.2 |
Data adapted from studies on similar PEG-phosphonic acid linkers on iron oxide nanoparticles. The hydrodynamic diameter tends to decrease as the PEG-phosphonic acid concentration increases, indicating better dispersion and reduced aggregation.
Table 2: Zeta Potential of Nanoparticles Before and After PEG-Phosphonic Acid Modification
| Nanoparticle Type | Surface Modification | Zeta Potential (mV) in PBS (pH 7.4) |
| Titanium Dioxide (TiO2) | Unmodified | +15.2 ± 1.5 |
| Titanium Dioxide (TiO2) | After PEG-Phosphonic Acid Coating | -25.8 ± 2.1 |
| Iron Oxide (Fe3O4) | Unmodified (citrate-coated) | -31.1 ± 2.5 |
| Iron Oxide (Fe3O4) | After PEG-Phosphonic Acid Coating | -7.2 ± 1.8 |
Zeta potential is a measure of the surface charge of nanoparticles and is an indicator of colloidal stability. A significant shift in zeta potential post-modification confirms the successful coating of the nanoparticle surface. The magnitude of the zeta potential, whether positive or negative, is crucial for stability, with values further from zero generally indicating better stability.
Experimental Protocols
Protocol 1: Surface Modification of Metal Oxide Nanoparticles with this compound via Ligand Exchange
This protocol is suitable for nanoparticles that are initially stabilized with weaker-binding ligands such as oleic acid or citrate.
Materials:
-
Metal oxide nanoparticles (e.g., iron oxide, titanium dioxide) dispersed in an organic solvent (e.g., chloroform, toluene) or water.
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous methanol (B129727)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units or a magnetic separation rack (for magnetic nanoparticles)
-
Ultrasonic bath
Procedure:
-
Nanoparticle Preparation: Disperse the as-synthesized metal oxide nanoparticles in a suitable solvent. For nanoparticles in an organic solvent, a typical concentration is 1-5 mg/mL. For aqueous dispersions, adjust the concentration to a similar range.
-
Ligand Solution Preparation: Dissolve this compound in a mixture of anhydrous DCM and methanol (e.g., 7:3 v/v). The amount of linker to be added should be calculated to be in molar excess relative to the estimated number of binding sites on the nanoparticles. A starting point is a 10-fold molar excess.
-
Ligand Exchange Reaction:
-
Purification:
-
For nanoparticles in organic solvent, induce precipitation by adding a non-solvent (e.g., hexane). Centrifuge to pellet the nanoparticles and discard the supernatant containing the displaced ligands and excess this compound.
-
For nanoparticles in aqueous solution, use centrifugal filter units with an appropriate molecular weight cutoff to wash the nanoparticles. Alternatively, for magnetic nanoparticles, use a magnetic rack to retain the nanoparticles while replacing the supernatant.
-
Wash the nanoparticles multiple times (at least 3 times) with the appropriate solvent (e.g., DCM/methanol for organic-dispersible particles, followed by a solvent exchange to an aqueous buffer like PBS, or directly with PBS for water-dispersible particles).
-
-
Resuspension and Storage: Resuspend the purified this compound-coated nanoparticles in a buffer of choice (e.g., PBS, pH 7.4) for characterization and further use. Store at 4°C.
Protocol 2: Characterization of Modified Nanoparticles
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:
- Use Dynamic Light Scattering (DLS) to measure the size distribution of the nanoparticles in solution before and after modification.
- A decrease in hydrodynamic diameter and PDI after modification indicates a reduction in aggregation and a more monodisperse sample.
2. Zeta Potential Measurement:
- Measure the zeta potential of the nanoparticles in a suitable buffer (e.g., 10 mM NaCl or PBS) before and after modification.
- A significant change in the zeta potential confirms the alteration of the nanoparticle surface chemistry.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Acquire FTIR spectra of the dried nanoparticles before and after modification.
- Look for the appearance of characteristic peaks corresponding to the PEG backbone (C-O-C stretching) and the P-O bonds of the phosphonic acid group, and the disappearance of peaks from the original ligands.
Protocol 3: Subsequent Functionalization via the Bromo Group
The terminal bromine on the PEG chain is a good leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of various molecules.
Materials:
-
This compound-coated nanoparticles in a suitable buffer (e.g., PBS or borate (B1201080) buffer, pH 8-9).
-
A molecule containing a nucleophilic group (e.g., a primary amine or a thiol).
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent.
Procedure:
-
Reaction Setup: Disperse the bromo-functionalized nanoparticles in a suitable buffer.
-
Nucleophilic Addition: Add a molar excess of the nucleophilic molecule to the nanoparticle dispersion. The reaction may be facilitated by the addition of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) and gentle heating (e.g., 40-60°C) overnight.
-
Purification: Purify the conjugated nanoparticles using centrifugal filtration or magnetic separation to remove unreacted molecules.
-
Characterization: Confirm the successful conjugation using techniques such as UV-Vis spectroscopy (if the attached molecule has a chromophore), fluorescence spectroscopy (for fluorescently labeled molecules), or FTIR.
Visualizations
Caption: Workflow for nanoparticle functionalization.
Caption: Benefits of this compound.
References
- 1. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organophosphonates as anchoring agents onto metal oxide-based materials: synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Synthesis, self-assembly, and characterization of PEG-coated iron oxide nanoparticles as potential MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromo-PEG5-phosphonic acid in Protein PEGylation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG5-phosphonic acid is a heterobifunctional linker designed for advanced bioconjugation applications. This linker features a terminal bromine atom, which serves as a reactive handle for covalent modification of proteins, and a phosphonic acid moiety that offers unique functionalities for purification, immobilization, or targeted delivery. The polyethylene (B3416737) glycol (PEG) backbone, consisting of five ethylene (B1197577) glycol units, imparts hydrophilicity to the conjugate, which can enhance solubility and reduce non-specific binding.
One of the primary applications of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] In this context, the linker connects a ligand for a target protein of interest to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein through the ubiquitin-proteasome system.[3][4][5] The PEG component of the linker is crucial for improving the solubility and cell permeability of the PROTAC molecule, as well as providing the necessary flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][4][]
Beyond its use in PROTACs, the reactive bromine group allows for site-specific PEGylation of proteins, particularly targeting nucleophilic amino acid residues such as cysteine. This modification can be used to improve the pharmacokinetic properties of therapeutic proteins. The terminal phosphonic acid group can be leveraged for subsequent applications, such as immobilization on metal oxide surfaces or targeting tissues with high calcium concentrations, like bone.[7][8]
These application notes provide detailed protocols for the use of this compound in protein modification and PROTAC synthesis, along with methods for the characterization and purification of the resulting conjugates.
Application Note 1: Site-Specific Protein PEGylation with this compound
The bromo- moiety of this compound is an alkylating agent that can react with nucleophilic side chains of amino acids to form a stable covalent bond. The highest reactivity is typically observed with the thiol group of cysteine residues, which, upon deprotonation to the thiolate anion, acts as a potent nucleophile.[9][10][11] To achieve site-specificity, this reaction is ideally performed on proteins that have a single, accessible cysteine residue. The reaction pH is a critical parameter, with optimal conditions generally being slightly basic (pH 7.5-8.5) to favor the formation of the more nucleophilic thiolate anion.[10]
Experimental Protocol 1: Cysteine-Specific Protein PEGylation
This protocol describes a general procedure for the PEGylation of a protein containing an accessible cysteine residue using this compound. Optimization of the reaction conditions (e.g., molar ratio of PEG to protein, reaction time, and temperature) is recommended for each specific protein.
Materials:
-
Cysteine-containing protein
-
This compound
-
Reaction Buffer: 50 mM Tris or HEPES buffer, pH 8.0, containing 1-2 mM EDTA
-
Quenching Solution: 1 M L-cysteine or 2-mercaptoethanol
-
Desalting column or dialysis equipment
-
Anhydrous DMF or DMSO
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate a free cysteine, treat with a reducing agent (e.g., 10 mM DTT) for 1 hour at room temperature.
-
Crucially, remove the reducing agent prior to adding the this compound. This can be achieved by using a desalting column or through dialysis against the Reaction Buffer.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
-
PEGylation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the PEG reagent over the protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The optimal time and temperature should be determined empirically. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. The excess thiol-containing reagent will react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess PEG reagent and quenching agent, and purify the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) (see Protocol 3).
-
Data Presentation: Expected Influence of Reaction Parameters
The following table summarizes the expected impact of key reaction parameters on the efficiency of cysteine-specific PEGylation with this compound.
| Parameter | Condition | Expected Outcome on Degree of PEGylation | Rationale |
| pH | pH < 7.0 | Low | The cysteine thiol group is protonated, reducing its nucleophilicity.[10] |
| pH 7.5 - 8.5 | High | Favors the deprotonation of the thiol to the more reactive thiolate anion.[10] | |
| pH > 9.0 | Moderate to High | Increased risk of non-specific modification of other nucleophilic residues (e.g., lysine).[10] | |
| Molar Ratio | 1:1 (PEG:Protein) | Low | Insufficient PEG reagent to drive the reaction to completion. |
| (PEG:Protein) | 10:1 - 50:1 | High | Higher concentrations of the PEG reagent increase the reaction rate. |
| > 100:1 | High | May increase the risk of non-specific reactions and makes removal of excess reagent more challenging. | |
| Temperature | 4°C | Slower reaction rate | May be necessary for temperature-sensitive proteins to maintain their stability. |
| Room Temp. (20-25°C) | Faster reaction rate | A good starting point for many proteins. | |
| Reaction Time | < 1 hour | Low to Moderate | May not be sufficient for the reaction to go to completion. |
| 2 - 12 hours | High | Allows for sufficient time for the reaction to proceed. |
Visualization: Workflow for Protein PEGylation
Application Note 2: Synthesis of PROTACs using this compound
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[4][5] The linker connecting the POI ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its physicochemical properties and efficacy. This compound can be used as a building block for PROTAC synthesis, where the bromo- group is reacted with a nucleophilic handle on one of the ligands, and the phosphonic acid (or its ester form) can be coupled to the other ligand.
Experimental Protocol 2: PROTAC Synthesis (Hypothetical)
This protocol outlines a hypothetical, two-step synthesis of a PROTAC where this compound diethyl ester is used to link a POI ligand with a free thiol group and an E3 ligase ligand with a carboxylic acid group.
Materials:
-
POI ligand with a free thiol group (POI-SH)
-
E3 ligase ligand with a carboxylic acid group (E3-COOH)
-
This compound diethyl ester
-
Reaction solvents (e.g., DMF, DIPEA)
-
Coupling reagents (e.g., HATU, HOBt)
-
Purification supplies (e.g., preparative HPLC)
Procedure:
Step 1: Conjugation of this compound diethyl ester to POI-SH
-
Dissolve the POI-SH ligand in anhydrous DMF.
-
Add a slight molar excess (e.g., 1.2 equivalents) of this compound diethyl ester.
-
Add a base such as diisopropylethylamine (DIPEA) (e.g., 2-3 equivalents) to facilitate the alkylation reaction.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by LC-MS.
-
Upon completion, purify the intermediate (POI-S-PEG5-phosphonic acid diethyl ester) by preparative HPLC.
Step 2: Coupling of the Intermediate to the E3 Ligase Ligand
-
The phosphonic acid diethyl ester needs to be hydrolyzed to the free phosphonic acid. This can typically be achieved under acidic conditions (e.g., treatment with HCl in dioxane) or using other standard deprotection methods for phosphonate (B1237965) esters.
-
Dissolve the deprotected intermediate (POI-S-PEG5-phosphonic acid) and the E3-COOH ligand in anhydrous DMF.
-
Add coupling reagents such as HATU (e.g., 1.5 equivalents), HOBt (e.g., 1.5 equivalents), and DIPEA (e.g., 3 equivalents).
-
Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.
Data Presentation: Components of a PROTAC
| Component | Example | Role | Function of this compound |
| Warhead | Ligand for a target protein (e.g., a kinase inhibitor) | Binds to the Protein of Interest (POI) | Covalently links to this component via the bromo- group. |
| Linker | This compound | Connects the warhead and the anchor; enhances solubility and provides flexibility. | Provides the PEG backbone. |
| Anchor | Ligand for an E3 ligase (e.g., pomalidomide (B1683931) for Cereblon) | Recruits the E3 ubiquitin ligase. | Covalently links to this component via the phosphonic acid group. |
Visualization: PROTAC Mechanism of Action
Application Note 3: Leveraging the Phosphonic Acid Moiety
The terminal phosphonic acid group on the PEGylated protein or PROTAC offers opportunities for further functionalization or specific applications. Phosphonic acids are known to have a strong affinity for metal oxides, making them excellent anchors for immobilizing biomolecules on surfaces like titania or zirconia.[7] This can be useful for developing protein-based biosensors or for solid-phase assays. Additionally, the ability of phosphonic acids to chelate divalent metal cations like Ca²⁺ can be exploited for targeting bone tissue.[8]
Experimental Protocol 3: Immobilization on a Metal Oxide Surface (Conceptual)
This protocol provides a conceptual framework for immobilizing a protein PEGylated with this compound onto a metal oxide surface.
Materials:
-
Purified protein-PEG5-phosphonic acid conjugate
-
Metal oxide-coated substrate (e.g., TiO₂-coated slide)
-
Binding Buffer: e.g., MES buffer, pH 6.0
-
Washing Buffer: Binding Buffer with 0.05% Tween-20
-
Blocking Buffer: 1% BSA in Washing Buffer
Procedure:
-
Surface Preparation: Clean the metal oxide substrate thoroughly.
-
Immobilization: Incubate the substrate with a solution of the protein-PEG5-phosphonic acid conjugate (e.g., 0.1-1 mg/mL in Binding Buffer) for 1-2 hours at room temperature.
-
Washing: Wash the substrate extensively with Washing Buffer to remove any non-covalently bound protein.
-
Blocking: Block any remaining non-specific binding sites on the surface by incubating with Blocking Buffer for 1 hour.
-
Final Wash: Wash the substrate again with Washing Buffer. The surface is now ready for use in downstream applications.
Visualization: Surface Immobilization Concept
Characterization and Purification Protocols
Thorough characterization and purification are essential to ensure the quality and homogeneity of the PEGylated product.
Protocol 4: Characterization of PEGylated Proteins
1. SDS-PAGE:
-
Principle: To estimate the degree of PEGylation by observing the increase in apparent molecular weight.
-
Procedure: Run the un-PEGylated protein, the reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel. PEGylated proteins will migrate slower than their unmodified counterparts, resulting in bands with higher apparent molecular weights.
2. Size-Exclusion Chromatography (SEC):
-
Principle: To separate proteins based on their hydrodynamic radius and assess the purity of the conjugate.
-
Procedure: Inject the sample onto an SEC column. The PEGylated protein will elute earlier than the smaller, unmodified protein. This method can also separate mono-, di-, and poly-PEGylated species from each other.
3. Mass Spectrometry (MS):
-
Principle: To determine the precise molecular weight of the conjugate and confirm the number of attached PEG chains.
-
Procedure: Analyze the purified sample by MALDI-TOF or ESI-MS. The mass spectrum will show a distribution of peaks corresponding to the different PEGylated species.[12][13]
Protocol 5: Purification of PEGylated Proteins
1. Ion-Exchange Chromatography (IEX):
-
Principle: To separate proteins based on their surface charge. PEGylation can shield charged residues, altering the protein's isoelectric point and its interaction with the IEX resin.
-
Procedure: Load the reaction mixture onto an appropriate IEX column (anion or cation exchange, depending on the protein's pI and the buffer pH). Elute with a salt gradient. Different PEGylated species may elute at different salt concentrations.
2. Size-Exclusion Chromatography (SEC):
-
Principle: As described for characterization, SEC is also a powerful tool for purification, especially for removing unreacted protein and low-molecular-weight reagents.
-
Procedure: Use a preparative SEC column to separate the PEGylated protein from other components of the reaction mixture.
Data Presentation: Summary of Analytical Techniques
| Technique | Information Provided |
| SDS-PAGE | Apparent molecular weight, estimation of PEGylation degree, purity assessment. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic size, separation of different PEGylated species, purity. |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge, purification of positional isomers. |
| Mass Spectrometry (MS) | Precise molecular weight, confirmation of the number of PEG chains attached.[12][13] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. sciex.com [sciex.com]
Application Notes and Protocols for Surface Functionalization of Titanium Dioxide with Bromo-PEG5-phosphonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titanium dioxide (TiO2) nanoparticles are widely utilized in biomedical applications due to their biocompatibility, stability, and photocatalytic properties.[1][2] Surface functionalization of TiO2 is a critical step to enhance its performance in biological environments, particularly for applications in drug delivery, biosensing, and medical implants.[2][3] Polyethylene glycol (PEG) is a biocompatible polymer commonly used to modify nanoparticle surfaces to prevent aggregation, reduce non-specific protein adsorption, and improve circulation time in vivo.[1][4]
This document provides detailed application notes and protocols for the surface functionalization of TiO2 nanoparticles with a bifunctional linker, "Bromo-PEG5-phosphonic acid." This linker comprises a phosphonic acid group for strong anchoring to the TiO2 surface and a terminal bromine group that serves as a reactive site for subsequent conjugation of biomolecules, drugs, or other functional moieties.[5][6] The PEG5 spacer enhances the hydrophilicity and biocompatibility of the functionalized nanoparticles.[7]
Materials and Equipment
Materials:
-
Titanium dioxide (TiO2) nanoparticles (e.g., anatase, rutile, or a mix)
-
This compound
-
Anhydrous solvent (e.g., ethanol (B145695) or toluene)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
-
Nitrogen gas (high purity)
-
Cleaning solution (e.g., Piranha solution - Caution: extremely corrosive and reactive )
Equipment:
-
Sonicator (bath or probe)
-
Reaction vessel with a condenser
-
Magnetic stirrer and hot plate
-
Centrifuge
-
Vacuum oven or desiccator
-
Characterization instruments:
-
Fourier-Transform Infrared (FTIR) Spectrometer with Attenuated Total Reflectance (ATR) accessory
-
Thermogravimetric Analyzer (TGA)
-
Dynamic Light Scattering (DLS) instrument
-
X-ray Photoelectron Spectrometer (XPS)
-
Transmission Electron Microscope (TEM)
-
Experimental Protocols
Pre-treatment of Titanium Dioxide Nanoparticles
To ensure a reactive surface for functionalization, it is crucial to clean and activate the TiO2 nanoparticles to maximize the density of surface hydroxyl groups.
Protocol:
-
Disperse the TiO2 nanoparticles in DI water at a concentration of 1 mg/mL.
-
Sonicate the dispersion for 30 minutes to break up agglomerates.
-
For a more rigorous cleaning, treat the TiO2 nanoparticles with a cleaning solution (e.g., Piranha solution) under controlled and safe conditions. Extreme caution is advised when handling Piranha solution.
-
Alternatively, an oxygen plasma treatment can be used to increase the number of surface hydroxyl groups.
-
After cleaning, thoroughly wash the nanoparticles with DI water by repeated centrifugation and resuspension cycles until the pH of the supernatant is neutral.
-
Dry the cleaned TiO2 nanoparticles in a vacuum oven at 80°C overnight.
Surface Functionalization with this compound
This "grafting-to" approach involves the direct attachment of the this compound to the TiO2 surface.
Protocol:
-
In a clean, dry reaction vessel, disperse the pre-treated TiO2 nanoparticles in an anhydrous solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
Sonicate the dispersion for 15 minutes to ensure homogeneity.
-
Prepare a solution of this compound in the same anhydrous solvent at a concentration of 5 mg/mL.
-
Add the this compound solution to the TiO2 nanoparticle dispersion under a nitrogen atmosphere to prevent unwanted side reactions with moisture.
-
Stir the reaction mixture at room temperature for 24-48 hours. The phosphonic acid group will react with the hydroxyl groups on the TiO2 surface to form stable Ti-O-P bonds.
-
After the reaction, collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with the anhydrous solvent to remove any unreacted this compound.
-
Perform a final wash with DI water.
-
Dry the functionalized TiO2 nanoparticles under vacuum.
Visualizations
Experimental Workflow
Caption: Experimental workflow for TiO2 functionalization.
Signaling Pathway Analogy: Surface Activation and Ligand Binding
Caption: Ligand binding to the activated TiO2 surface.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of the TiO2 nanoparticles.
| Technique | Purpose | Expected Observations |
| FTIR-ATR | To confirm the presence of the organic linker on the TiO2 surface. | Appearance of characteristic peaks for C-H stretching (around 2870 cm⁻¹), C-O-C stretching from the PEG chain (around 1100 cm⁻¹), and P-O-Ti vibrations. |
| TGA | To quantify the amount of grafted this compound. | A weight loss step between 200°C and 600°C corresponding to the decomposition of the organic linker. This data can be used to calculate the grafting density. |
| DLS | To measure the hydrodynamic diameter and assess the colloidal stability of the nanoparticles. | An increase in hydrodynamic diameter after functionalization due to the PEG layer. A narrow size distribution indicates good colloidal stability. |
| XPS | To determine the elemental composition and chemical states of the surface. | Presence of C 1s, O 1s, Ti 2p, P 2p, and Br 3d peaks. The high-resolution Br 3d spectrum should show a peak corresponding to a C-Br bond (typically around 70-71 eV for Br 3d5/2).[2][8] |
| TEM | To visualize the morphology and size of the nanoparticles and the presence of the organic layer. | A thin, amorphous layer of the PEG linker may be visible around the crystalline TiO2 core. |
Calculation of Grafting Density from TGA Data
The grafting density (σ), which is the number of linker molecules per unit surface area, can be calculated using the following formula:
σ (molecules/nm²) = (W_loss × A_spec × 10¹⁸) / (W_res × M_w × N_A)
Where:
-
W_loss is the weight loss of the organic linker from TGA (in %).
-
W_res is the residual weight of TiO2 at the end of the TGA analysis (in %).
-
A_spec is the specific surface area of the TiO2 nanoparticles (in m²/g), which can be determined by BET analysis.
-
M_w is the molecular weight of this compound.
-
N_A is Avogadro's number (6.022 × 10²³ mol⁻¹).
Applications in Drug Development
The bromo-terminated surface of the functionalized TiO2 nanoparticles provides a versatile platform for the covalent attachment of various molecules through nucleophilic substitution reactions.
-
Drug Conjugation: Amine- or thiol-containing drug molecules can be directly conjugated to the bromo-terminated PEG chains.
-
Targeting Ligand Attachment: Antibodies, peptides, or other targeting moieties can be attached to specifically direct the nanoparticles to diseased cells or tissues.
-
Controlled Release Systems: The functionalized nanoparticles can be incorporated into larger drug delivery systems where the bromo group can be used to anchor them within a hydrogel or other matrix.
Stability and Storage
-
Stability: Phosphonic acid self-assembled monolayers on metal oxide surfaces are known for their high stability in aqueous environments compared to thiol- or silane-based monolayers.[9][10]
-
Storage: The dried, functionalized TiO2 nanoparticles should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the bromo-terminus. For short-term use, dispersions in anhydrous solvents can be prepared.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Grafting Density | Incomplete activation of TiO2 surface. | Optimize the pre-treatment step (e.g., longer plasma treatment, fresh Piranha solution). |
| Insufficient reaction time or concentration of the linker. | Increase the reaction time or the concentration of this compound. | |
| Nanoparticle Aggregation | Incomplete surface coverage. | Increase the concentration of the PEG linker during functionalization. |
| Inappropriate solvent for dispersion. | Test different solvents for better dispersibility. | |
| Absence of Bromine Signal in XPS | Degradation of the bromo-terminus during functionalization or storage. | Ensure anhydrous reaction conditions and inert atmosphere storage. |
| Insufficient surface sensitivity of the XPS measurement. | Use a higher resolution or angle-resolved XPS to enhance surface sensitivity. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) [mdpi.com]
- 5. Photocatalytic Surface-Initiated Polymerization on TiO2 toward Well-Defined Composite Nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Gold Surfaces using Bromo-PEG5-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG5-phosphonic acid is a heterobifunctional linker designed for the immobilization of molecules on surfaces. This molecule incorporates a phosphonic acid group for surface anchoring and a terminal bromine atom, which serves as a reactive site for the subsequent attachment of biomolecules, drugs, or other moieties. The polyethylene (B3416737) glycol (PEG) spacer, consisting of five ethylene (B1197577) glycol units, imparts hydrophilicity to the surface, which can enhance biocompatibility and reduce non-specific binding in biological applications. While phosphonic acids are most commonly employed for creating stable self-assembled monolayers (SAMs) on metal oxide surfaces, their use on noble metal surfaces like gold is also being explored. This document provides detailed protocols for the attachment of this compound to gold surfaces and the subsequent conjugation of a target molecule.
Principle of Surface Functionalization
The functionalization process occurs in two main steps:
-
Immobilization of the Linker: The phosphonic acid terminus of this compound interacts with the gold surface, forming a self-assembled monolayer. It is important to note that the interaction between phosphonic acids and gold is generally considered to be less robust than the well-established thiol-gold bond. The stability of the phosphonate (B1237965) layer on gold may be influenced by surface cleanliness, preparation method, and the surrounding environment.
-
Conjugation of the Target Molecule: The bromine atom at the distal end of the immobilized PEG linker is a good leaving group and can be displaced by a nucleophile, such as a thiol or an amine group on the target molecule, forming a stable covalent bond.
Quantitative Data Summary
| PEG Linker | Molecular Weight ( g/mol ) | Footprint per Chain (nm²) | Surface Coverage Density (chains/nm²) |
| HS-PEG-NH₂ | 3000 | 0.61 | 1.64 |
| HS-PEG-NH₂ | 5000 | 1.18 | 0.85 |
| HS-PEG-NH₂ | 20000 | 7.14 | 0.14 |
Data adapted from studies on thiol-PEG linkers on gold nanocages.
Experimental Protocols
Protocol 1: Immobilization of this compound on a Gold Surface
This protocol describes the formation of a self-assembled monolayer of this compound on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer, glass slide, or quartz crystal microbalance sensor)
-
This compound
-
Anhydrous ethanol (B145695)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas stream
-
Clean glassware
Procedure:
-
Gold Surface Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes to remove any organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Thoroughly rinse the substrate with copious amounts of DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Use the cleaned substrate immediately for the best results.
-
-
Preparation of Linker Solution:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 4.09 mg of this compound (MW = 409.2 g/mol ) in 10 mL of anhydrous ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembled Monolayer Formation:
-
Immerse the cleaned gold substrate in the this compound solution.
-
Incubate at room temperature for 18-24 hours in a sealed container to prevent solvent evaporation.
-
After incubation, remove the substrate from the solution.
-
-
Rinsing and Drying:
-
Rinse the functionalized substrate thoroughly with anhydrous ethanol to remove any non-specifically adsorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The surface is now functionalized with a bromo-terminated PEG layer and is ready for the subsequent conjugation step.
-
Protocol 2: Conjugation of a Thiol-Containing Molecule to the Bromo-functionalized Surface
This protocol details the attachment of a molecule containing a thiol group (e.g., a cysteine-containing peptide or a thiol-modified oligonucleotide) to the bromo-terminated surface via a nucleophilic substitution reaction.
Materials:
-
Bromo-PEG5-functionalized gold substrate (from Protocol 1)
-
Thiol-containing molecule of interest
-
Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
-
Nitrogen gas stream
Procedure:
-
Preparation of Reaction Solution:
-
Dissolve the thiol-containing molecule in the chosen anhydrous solvent to a final concentration of 1-5 mM.
-
Add a 2-5 fold molar excess of the non-nucleophilic base (e.g., DIPEA) to the solution. The base will deprotonate the thiol to the more nucleophilic thiolate.
-
-
Conjugation Reaction:
-
Place the Bromo-PEG5-functionalized gold substrate in the reaction solution.
-
Incubate at room temperature for 2-4 hours, or at 4°C overnight, under a nitrogen or argon atmosphere to prevent oxidation of the thiol.
-
The reaction time may need to be optimized depending on the reactivity of the specific thiol-containing molecule.
-
-
Rinsing and Drying:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate sequentially with the reaction solvent (e.g., DMF), ethanol, and DI water to remove unreacted molecules and base.
-
For biological applications, a final rinse with PBS may be performed.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the functionalized surface in a clean, dry environment. For long-term storage, consider storing under an inert atmosphere.
-
Visualizations
Caption: Experimental workflow for the two-step functionalization of a gold surface.
Caption: Logical relationship of the molecular components in the surface functionalization process.
Application Notes and Protocols: Bromo-PEG5-phosphonic Acid Linker for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromo-PEG5-phosphonic acid linker is a heterobifunctional molecule designed to enhance targeted drug delivery, particularly to bone tissue. This linker incorporates three key components:
-
A phosphonic acid group: This moiety has a high affinity for hydroxyapatite, the primary mineral component of bone, making it an effective bone-targeting agent.[1][2][3] This allows for the concentration of conjugated drugs at skeletal sites, potentially increasing therapeutic efficacy while minimizing systemic toxicity.[1][3]
-
A polyethylene (B3416737) glycol (PEG) spacer (PEG5): The five-unit PEG chain is hydrophilic, which can improve the solubility and pharmacokinetic profile of the drug conjugate.[4][5] PEGylation is a well-established strategy to increase the circulation half-life of therapeutic agents.[4]
-
A bromo group: This functional group serves as a reactive handle for conjugation to drug molecules, typically through nucleophilic substitution reactions with moieties such as amines or thiols on the therapeutic agent.
This versatile linker is particularly suited for the development of bone-targeted therapies for conditions such as osteoporosis, bone cancers, and metastatic bone diseases.[1][3][5] Additionally, its structure is amenable for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a target protein binder and an E3 ligase ligand.[6]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C12H26BrO8P | [6] |
| Molecular Weight | 409.21 g/mol | [6] |
| Appearance | Varies (typically a solid) | |
| Solubility | Soluble in DMSO and other organic solvents |
Applications
The primary application of the this compound linker is in the development of bone-targeted drug delivery systems. By conjugating a therapeutic agent to this linker, researchers can direct the drug to the bone matrix, which is particularly beneficial for treating bone-resident diseases.
A notable example of a similar strategy involves the conjugation of the chemotherapeutic drug doxorubicin (B1662922) to a bisphosphonate-containing linker for the treatment of osteosarcoma.[7][8] This approach has been shown to enhance the drug's efficacy and reduce its systemic toxicity.[7][8]
Experimental Workflow for Bone-Targeted Drug Conjugate
Caption: Experimental workflow for developing a bone-targeted drug conjugate.
Experimental Protocols
The following protocols are adapted from methodologies used for similar bisphosphonate-PEG-drug conjugates and provide a framework for the use of the this compound linker.
Protocol 1: Synthesis of Diethyl Bromo-PEG5-phosphonate
This protocol is based on the Michaelis-Arbuzov reaction for the formation of a phosphonate (B1237965) ester.
Materials:
-
Bromo-PEG5-Br (1 equivalent)
-
Triethyl phosphite (B83602) (1.2 equivalents)
-
Anhydrous toluene
-
Nitrogen atmosphere apparatus
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Bromo-PEG5-Br in anhydrous toluene.
-
Add triethyl phosphite to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain diethyl bromo-PEG5-phosphonate.
Protocol 2: Conjugation of an Amine-Containing Drug to this compound diethyl ester
This protocol describes the conjugation of a drug (e.g., doxorubicin) to the bromo end of the linker via nucleophilic substitution.
Materials:
-
Diethyl bromo-PEG5-phosphonate (1 equivalent)
-
Amine-containing drug (e.g., Doxorubicin HCl) (1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere apparatus
Procedure:
-
Dissolve the amine-containing drug and DIPEA in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Stir the solution at room temperature for 15 minutes.
-
Add a solution of diethyl bromo-PEG5-phosphonate in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting drug-linker conjugate by preparative high-performance liquid chromatography (HPLC).
Protocol 3: Hydrolysis of the Phosphonate Ester to Phosphonic Acid
Materials:
-
Drug-linker diethyl phosphonate conjugate
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol
Procedure:
-
Dissolve the drug-linker diethyl phosphonate conjugate in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSBr dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure to yield the final drug-Bromo-PEG5-phosphonic acid conjugate.
-
Purify by HPLC if necessary.
Protocol 4: In Vitro Hydroxyapatite Binding Assay
This assay evaluates the bone-targeting capability of the conjugate.
Materials:
-
Drug-linker-phosphonic acid conjugate
-
Hydroxyapatite (HA) powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Prepare a stock solution of the drug-linker-phosphonic acid conjugate in PBS.
-
Add a known amount of HA powder to a microcentrifuge tube.
-
Add the conjugate solution to the HA powder and incubate with gentle shaking at 37 °C for various time points (e.g., 1, 4, 24 hours).
-
Centrifuge the tubes to pellet the HA powder.
-
Carefully collect the supernatant.
-
Determine the concentration of the conjugate remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry based on the drug's absorbance).
-
Calculate the percentage of the conjugate bound to HA by subtracting the amount in the supernatant from the initial amount added.
Expected Outcome: A high percentage of the conjugate should bind to the hydroxyapatite, demonstrating its bone-targeting potential.
| Compound | % Binding to Hydroxyapatite (24h) |
| Free Doxorubicin | < 5% |
| Doxorubicin-PEG5-phosphonic acid | > 80% |
Note: The above data is illustrative and based on expected outcomes for similar bone-targeting conjugates.
Protocol 5: In Vitro Drug Release Study
This protocol assesses the release of the drug from the linker, which can be designed to be stable or cleavable under specific conditions (e.g., acidic pH in the tumor microenvironment).
Materials:
-
Drug-linker conjugate
-
PBS at pH 7.4 and pH 5.5
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking incubator at 37 °C
Procedure:
-
Dissolve a known amount of the drug-linker conjugate in PBS (pH 7.4 or 5.5).
-
Place the solution inside a dialysis bag.
-
Place the dialysis bag in a larger volume of the corresponding PBS buffer.
-
Incubate at 37 °C with continuous shaking.
-
At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer.
-
Quantify the amount of released drug in the aliquots by HPLC or fluorescence spectroscopy.
-
Plot the cumulative drug release as a percentage of the total drug load over time.
Protocol 6: In Vitro Cell Viability Assay
This assay determines the cytotoxicity of the drug conjugate against relevant cancer cell lines (e.g., osteosarcoma cell lines like Saos-2 or MG-63).
Materials:
-
Osteosarcoma cell line
-
Complete cell culture medium
-
Free drug (e.g., Doxorubicin)
-
Drug-linker conjugate
-
96-well plates
-
MTT or similar cell viability reagent
Procedure:
-
Seed the osteosarcoma cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the free drug and the drug-linker conjugate for 48-72 hours.
-
After the incubation period, add the MTT reagent and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Expected Outcome: The drug-linker conjugate may show slightly lower potency in vitro compared to the free drug due to the need for cellular uptake and drug release. However, its targeted delivery in vivo is expected to lead to superior therapeutic outcomes.
| Compound | IC50 on Saos-2 cells (nM) |
| Free Doxorubicin | 100 - 200 |
| Doxorubicin-PEG5-phosphonic acid | 500 - 1000 |
Note: The above data is illustrative and based on expected outcomes for similar bone-targeting conjugates.
Application in PROTACs
The this compound linker is also suitable for the synthesis of PROTACs. In this context, the bromo and phosphonic acid (or its ester form) functionalities would be used to conjugate a target protein-binding ligand and an E3 ligase-binding ligand. The PEG5 spacer provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC molecule, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC molecule.
Conclusion
The this compound linker is a valuable tool for the development of targeted drug delivery systems, especially for bone-related diseases. Its trifunctional nature allows for bone targeting, improved pharmacokinetics, and versatile drug conjugation. The provided protocols offer a foundation for researchers to utilize this linker in their drug development programs. Furthermore, its application in the rapidly growing field of PROTACs highlights its potential in creating novel therapeutics for a wide range of diseases.
References
- 1. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bone-Targeted Nanoparticle Drug Delivery System: An Emerging Strategy for Bone-Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 12b80 - Hydroxybisphosphonate Linked Doxorubicin: Bone Targeted Strategy for Treatment of Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted drug delivery of near IR fluorescent doxorubicin-conjugated poly(ethylene glycol) bisphosphonate nanoparticles for diagnosis and therapy of primary and metastatic bone cancer in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing "Bromo-PEG5-phosphonic acid" Conjugation Efficiency: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize "Bromo-PEG5-phosphonic acid" in their conjugation experiments. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols to enhance conjugation efficiency and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary applications?
A1: "this compound" is a heterobifunctional linker molecule. It comprises a bromo group, a polyethylene (B3416737) glycol (PEG) spacer (with 5 ethylene (B1197577) glycol units), and a phosphonic acid group.[1][2] The bromo group serves as a reactive site for conjugation to nucleophiles, particularly thiol groups (e.g., cysteine residues in proteins).[3] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[4][5][6] The phosphonic acid group has a strong affinity for metal oxide surfaces, such as titanium dioxide (TiO₂) or iron oxides, making it ideal for immobilizing molecules onto these materials.[7][8][9] A significant application of this type of linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein binder to an E3 ligase ligand.[10][11][12][13]
Q2: What are the key factors influencing the efficiency of conjugation with the bromo group?
A2: The efficiency of the alkylation reaction with the bromo group is primarily influenced by:
-
pH: The reaction with thiols is most efficient at a pH range of 7.5-8.5. In this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, while minimizing potential side reactions.
-
Molar Ratio: An excess of the "this compound" linker over the substrate (e.g., protein) is typically used to drive the reaction to completion. The optimal molar ratio depends on the number of available reactive sites on the substrate and should be determined empirically, starting with a 5 to 20-fold molar excess.
-
Reaction Time and Temperature: The reaction is typically carried out at room temperature for 2-4 hours or at 4°C overnight. Longer reaction times may be necessary for less reactive nucleophiles.
-
Presence of Reducing Agents: For protein conjugation, it is crucial to have a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) present to prevent the formation of disulfide bonds between cysteine residues, ensuring their availability for conjugation.
Q3: How can I optimize the binding of the phosphonic acid group to a metal oxide surface?
A3: To achieve a stable and well-ordered self-assembled monolayer (SAM) of "this compound" on a metal oxide surface, consider the following:
-
Surface Preparation: The metal oxide surface must be clean and hydroxylated. This is often achieved by treating the surface with a piranha solution or an oxygen plasma.
-
Solvent: The choice of solvent is critical. Anhydrous organic solvents like ethanol (B145695) or isopropanol (B130326) are commonly used.
-
Concentration and Incubation Time: A dilute solution of the phosphonic acid (e.g., 1 mM) is typically used. The surface is incubated in this solution for several hours (e.g., 12-24 hours) to allow for the formation of a well-ordered monolayer.
-
Rinsing and Curing: After incubation, the surface should be thoroughly rinsed with fresh solvent to remove any unbound molecules. A subsequent curing step (e.g., heating at a moderate temperature) can improve the stability of the monolayer.
Troubleshooting Guides
Low Conjugation Yield to a Protein
| Possible Cause | Recommended Solution |
| Sub-optimal pH | Ensure the reaction buffer is within the optimal pH range of 7.5-8.5 for thiol conjugation. Verify the pH of your buffer before starting the reaction. |
| Oxidation of Thiol Groups | Add a fresh solution of a reducing agent, such as TCEP, to the reaction mixture to ensure cysteine residues are in their reduced, reactive state. |
| Insufficient Molar Ratio of Linker | Increase the molar excess of "this compound" to the protein. Perform a titration experiment to determine the optimal ratio. |
| Short Reaction Time or Low Temperature | Extend the reaction time or consider performing the reaction at room temperature instead of 4°C if the protein is stable under these conditions. |
| Hydrolysis of the Linker (if ester form is used) | While the primary molecule has a stable phosphonic acid, if an esterified version is used, ensure it is fresh and stored under anhydrous conditions to prevent hydrolysis. |
| Steric Hindrance | The reactive thiol group on the protein may be sterically inaccessible. Consider using a longer PEG linker if available, or perform the conjugation under partially denaturing conditions if the protein can be refolded. |
Poor Monolayer Formation on a Surface
| Possible Cause | Recommended Solution |
| Contaminated Surface | Ensure the metal oxide surface is thoroughly cleaned before incubation with the phosphonic acid solution. Use appropriate cleaning procedures like sonication in solvents and piranha solution or oxygen plasma treatment. |
| Presence of Water | Use anhydrous solvents for the phosphonic acid solution and perform the incubation in a low-humidity environment to prevent the formation of multilayers and ensure a well-ordered monolayer. |
| Incorrect Incubation Time or Concentration | Optimize the incubation time and the concentration of the phosphonic acid solution. Longer incubation times with lower concentrations often lead to more ordered monolayers. |
| Incomplete Rinsing | Thoroughly rinse the surface with fresh solvent after incubation to remove any physisorbed molecules. |
Experimental Protocols
Protocol 1: Conjugation of "this compound" to a Thiol-Containing Protein
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5
-
Reducing Agent: 10 mM TCEP-HCl solution
-
Quenching Solution: 1 M L-cysteine solution
-
Purification: Size-exclusion chromatography (SEC) or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfides: Add the TCEP-HCl solution to the protein solution to a final concentration of 1 mM. Incubate at room temperature for 30 minutes.
-
Linker Preparation: Dissolve "this compound" in the reaction buffer to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the "this compound" solution to the protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Quenching: Add the L-cysteine solution to the reaction mixture to a final concentration of 10 mM to quench any unreacted bromo-PEG linker. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from excess linker and quenching reagent using size-exclusion chromatography or dialysis.
-
Analysis: Analyze the conjugation efficiency using SDS-PAGE (which will show a shift in the molecular weight of the protein) and mass spectrometry.
Protocol 2: Formation of a "this compound" Monolayer on a Titanium Dioxide Surface
Materials:
-
Titanium dioxide (TiO₂) substrate
-
This compound
-
Anhydrous ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )
-
Deionized water
Procedure:
-
Surface Cleaning:
-
Sonciate the TiO₂ substrate in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Immerse the substrate in piranha solution for 15 minutes to create a hydrophilic, hydroxylated surface. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate extensively with deionized water and dry with nitrogen.
-
-
Monolayer Formation:
-
Prepare a 1 mM solution of "this compound" in anhydrous ethanol.
-
Immerse the cleaned and dried TiO₂ substrate in this solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent moisture contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh anhydrous ethanol.
-
Dry the substrate under a stream of nitrogen.
-
-
Characterization (Optional):
-
Characterize the formation of the monolayer using techniques such as contact angle goniometry (which should show an increase in hydrophobicity depending on the end group) and X-ray photoelectron spectroscopy (XPS) (which will show the presence of phosphorus and bromine on the surface).
-
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: PROTAC signaling pathway for targeted protein degradation.
Caption: Troubleshooting workflow for low protein conjugation yield.
References
- 1. stackoverflow.com [stackoverflow.com]
- 2. kaggle.com [kaggle.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. stackoverflow.com [stackoverflow.com]
- 6. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. m.youtube.com [m.youtube.com]
- 12. graphviz.org [graphviz.org]
- 13. creativepegworks.com [creativepegworks.com]
Preventing non-specific binding of "Bromo-PEG5-phosphonic acid" conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of "Bromo-PEG5-phosphonic acid" conjugates.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its common applications?
"this compound" is a heterobifunctional linker molecule. It comprises a bromine (Br) group, a five-unit polyethylene (B3416737) glycol (PEG) chain, and a phosphonic acid (-PO(OH)₂) group.[1] The bromine atom serves as a reactive site for conjugation to molecules, often via nucleophilic substitution. The hydrophilic PEG chain enhances water solubility and can reduce non-specific binding of the conjugated molecule.[2][3] The phosphonic acid group has a strong affinity for metal oxide surfaces, making it ideal for immobilizing conjugates onto materials like titanium dioxide (TiO₂), iron oxides (e.g., Fe₃O₄), and zirconium dioxide (ZrO₂).[4][5][6]
Common applications include:
-
Surface modification of nanoparticles for drug delivery and imaging.
-
Functionalization of biosensor surfaces.
-
Use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8]
Q2: What is non-specific binding (NSB) and why is it a problem for my "this compound" conjugates?
Non-specific binding refers to the attachment of molecules to unintended surfaces or other molecules through weak interactions like hydrophobic or electrostatic forces.[9] For "this compound" conjugates, this can lead to:
-
High background signals: In assays like ELISAs or on biosensors, this can obscure the specific signal, leading to reduced sensitivity and inaccurate results.[9]
-
False positives: Unintended binding can mimic a true biological interaction.[10]
-
Reduced availability of the conjugate: If the conjugate binds to non-target surfaces, its effective concentration for the intended interaction is lowered.
Q3: What are the primary causes of non-specific binding with these conjugates?
The main drivers of NSB for these conjugates are:
-
Hydrophobic and Ionic Interactions: The molecule conjugated to the PEG linker may have exposed hydrophobic or charged regions that can interact non-specifically with surfaces or other proteins.[11]
-
Inadequate Surface Blocking: Unoccupied sites on a substrate (e.g., a microplate well or a nanoparticle surface) can capture conjugates non-specifically.[9]
-
High Conjugate Concentration: Using an excessively high concentration of the conjugate increases the likelihood of low-affinity, non-specific interactions.[9]
-
Phosphonic Acid Reactivity: The phosphonic acid group can bind to unintended metal oxide or hydroxylated surfaces.
Troubleshooting Guides
Issue 1: High Background Signal in Assays
Symptoms:
-
Uniformly high signal across a microplate, including negative controls.
-
Low signal-to-noise ratio.
-
Difficulty in distinguishing specific binding from background.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Blocking | Use a high-quality blocking agent. Common choices include Bovine Serum Albumin (BSA), casein (found in non-fat dry milk), or commercially available blocking buffers. The optimal concentration and incubation time should be determined empirically. |
| Sub-optimal Buffer Composition | Incorporate a non-ionic detergent, such as Tween-20 or Triton X-100 (typically at 0.05-0.1% v/v), in your washing and incubation buffers to disrupt weak, non-specific interactions. |
| High Conjugate Concentration | Perform a concentration titration of your "this compound" conjugate to find the optimal concentration that maximizes the specific signal while minimizing background. |
| Insufficient Washing | Increase the number and/or duration of wash steps to more effectively remove unbound and weakly bound conjugates. |
Issue 2: Poor Reproducibility Between Experiments
Symptoms:
-
High variability in signal intensity between identical experimental setups.
-
Inconsistent results across different days or batches of reagents.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Surface Preparation | Ensure that the surface to which the conjugate is being applied (e.g., nanoparticles, sensor chip) is prepared consistently. This includes cleaning, activation, and blocking steps. |
| Variability in Blocking Efficiency | Prepare fresh blocking solutions for each experiment. The effectiveness of some blocking agents, like non-fat dry milk, can degrade over time. |
| Aggregation of Conjugate | Centrifuge the conjugate solution at high speed immediately before use to pellet any aggregates, which can bind non-specifically. |
| Incubation Conditions | Maintain consistent incubation times, temperatures, and agitation speeds between experiments. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol is designed to identify the most effective blocking agent and concentration to minimize non-specific binding.
-
Prepare Surfaces: Prepare the experimental surfaces (e.g., microplate wells, nanoparticles) as you would for your main experiment.
-
Prepare Blocking Buffers: Prepare a panel of different blocking agents at various concentrations. For example:
-
1%, 3%, and 5% (w/v) BSA in Phosphate Buffered Saline (PBS).
-
1%, 3%, and 5% (w/v) non-fat dry milk in PBS.
-
Commercially available blocking buffers.
-
-
Blocking Step: Add the different blocking buffers to the surfaces and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the surfaces thoroughly with your standard wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubation with Conjugate: Add your "this compound" conjugate at a concentration known to produce a high background signal to all surfaces. Include a negative control with no conjugate.
-
Washing: Repeat the washing step to remove unbound conjugate.
-
Detection: Proceed with your standard detection method.
-
Analysis: Compare the background signal across the different blocking conditions. The condition that yields the lowest signal is the optimal choice.
Protocol 2: Conjugate Concentration Titration
This protocol helps determine the ideal concentration of your conjugate.
-
Prepare Surfaces: Prepare and block your experimental surfaces using the optimal blocking conditions determined in Protocol 1.
-
Prepare Conjugate Dilutions: Prepare a serial dilution of your "this compound" conjugate in your assay buffer. A typical range might be from 100 µg/mL down to 0.1 µg/mL.
-
Incubation: Add the different dilutions of the conjugate to the prepared surfaces. Include wells for both positive (with target) and negative (without target) controls for each concentration.
-
Washing: Wash the surfaces thoroughly to remove unbound conjugate.
-
Detection: Proceed with your standard detection method.
-
Analysis: Plot the signal intensity against the conjugate concentration for both positive and negative controls. The optimal concentration is the one that provides the largest difference in signal between the positive and negative controls (i.e., the best signal-to-noise ratio).
Visualizations
Caption: A flowchart for troubleshooting high background signals.
Caption: Interactions leading to specific vs. non-specific binding.
References
- 1. This compound, 1446282-37-6 | BroadPharm [broadpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The binding of phosphonic acids at aluminium oxide surfaces and correlation with passivation of aluminium flake - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 11. researchgate.net [researchgate.net]
"Bromo-PEG5-phosphonic acid" stability in aqueous solutions
This technical support guide provides information on the stability of Bromo-PEG5-phosphonic acid in aqueous solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at or below -15°C, protected from light, and kept under a dry, inert atmosphere such as argon or nitrogen.[1] PEG derivatives, in general, are sensitive to light and oxidation.[1]
Q2: How should I prepare aqueous solutions of this compound?
It is recommended to prepare aqueous solutions fresh for each experiment. Use deoxygenated, non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS) or HEPES. Avoid buffers containing primary amines, like Tris, as they can react with the alkyl bromide moiety.
Q3: What is the primary stability concern for this compound in aqueous solutions?
The main stability issue is the potential for hydrolysis of the carbon-bromine (C-Br) bond. In an aqueous environment, water can act as a nucleophile and displace the bromide, resulting in the formation of Hydroxy-PEG5-phosphonic acid. This is a type of solvolysis reaction.[2] The rate of this hydrolysis is influenced by temperature and pH.
Q4: Is the PEG chain or the phosphonic acid group susceptible to degradation in aqueous solutions?
Under typical laboratory conditions (e.g., neutral pH, room temperature, protection from light), the polyethylene (B3416737) glycol (PEG) chain and the phosphonic acid group are generally stable. Degradation of the PEG chain can occur in the presence of strong oxidizing agents, UV light, or through biodegradation, leading to the formation of smaller organic acids.[3][4][5] The phosphonic acid P-C bond is robust but can be cleaved under harsh acidic conditions, which are not typical for most biological experiments.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or conjugation efficiency over time. | Hydrolysis of the C-Br bond, converting the reactive bromo group to a non-reactive hydroxyl group. | Prepare solutions of this compound immediately before use. If a stock solution must be prepared, consider using an anhydrous organic solvent like DMSO and store it at a low temperature. Perform a time-course experiment to determine the stability of the compound under your specific experimental conditions. |
| Appearance of an unexpected, more polar peak in HPLC analysis. | This is likely the hydroxylated degradation product (Hydroxy-PEG5-phosphonic acid) resulting from the hydrolysis of the C-Br bond. | Confirm the identity of the new peak using mass spectrometry. To minimize the formation of this impurity, follow the recommendations for fresh solution preparation and consider lowering the temperature and pH (if your experiment allows) of your reaction buffer. |
| Inconsistent results between experiments. | Variability in the age of the prepared aqueous solution or exposure to light and oxygen. | Standardize your experimental workflow to ensure that the this compound solution is prepared and used in the same manner for each experiment. Always protect solutions from light. |
Potential Degradation Pathway
The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the alkyl bromide to an alcohol.
Caption: Potential hydrolysis of this compound.
Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Solid) | ≤ -15°C, dark, under inert gas[1] | Prevents oxidation and degradation. |
| Aqueous Solution Storage | Prepare fresh for each use. | Minimizes hydrolysis of the C-Br bond. |
| Recommended Buffers | Non-nucleophilic buffers (e.g., PBS, HEPES) at pH 6.5-7.5. | Avoids reaction of the buffer with the alkyl bromide.[7] |
| Incompatible Buffers | Buffers with primary amines (e.g., Tris, glycine). | Primary amines are nucleophiles that can react with the alkyl bromide.[8] |
| Temperature | Use the lowest temperature compatible with the experiment. | Higher temperatures accelerate the rate of hydrolysis. |
| Light Exposure | Minimize exposure to light. | PEG compounds can be sensitive to photodegradation.[1] |
Experimental Protocol: Assessing Stability in Aqueous Buffer
This protocol provides a general method for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Aqueous buffer of choice (e.g., PBS, pH 7.4)
- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
- Appropriate HPLC column (e.g., C18)
- Mobile phases (e.g., water and acetonitrile (B52724) with a suitable additive like formic acid)
2. Procedure:
- Prepare a Stock Solution: Dissolve a known amount of this compound in the aqueous buffer to a final concentration of, for example, 1 mg/mL.
- Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system to obtain the initial chromatogram. This will serve as the baseline.
- Incubation: Store the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C). Protect the solution from light.
- Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it onto the HPLC system.
- Data Analysis:
- Monitor the peak area of the parent this compound compound over time.
- Observe the appearance and increase in the peak area of any new, more polar peaks, which are likely degradation products.
- Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of the remaining parent compound versus time to determine its stability profile under your specific conditions.
References
- 1. citeqbiologics.com [citeqbiologics.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation of polyethylene glycols and polypropylene glycols in microcosms simulating a spill of produced water in shallow groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Side reactions of "Bromo-PEG5-phosphonic acid" with nucleophiles
Welcome to the technical support center for Bromo-PEG5-phosphonic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered when working with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound is a heterobifunctional linker with two primary reactive sites:
-
Bromo Group (-Br): The terminal bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This site is typically used for forming covalent bonds with nucleophiles such as amines, thiols, and alcohols via an S_N2 reaction.[1][2][3][4][5][6]
-
Phosphonic Acid Group (-PO(OH)₂): The phosphonic acid moiety is a stable functional group that can be used for various purposes, including chelation of metal ions or interaction with positively charged surfaces. It is generally not reactive under the conditions used for nucleophilic substitution at the bromo end.
Q2: What types of nucleophiles can react with this compound?
A2: A variety of nucleophiles can react with the terminal bromine of this compound. The most common classes include:
-
Amines (Primary and Secondary): React to form a stable secondary or tertiary amine linkage, respectively.
-
Thiols: Readily react to form a stable thioether bond.[1][3][6]
-
Alcohols: Can react to form an ether linkage, though typically require stronger reaction conditions (e.g., a strong base) compared to amines and thiols.
The general order of nucleophilicity is thiolate > amine > alcohol.
Q3: Is the phosphonic acid group stable during the reaction with nucleophiles?
A3: Yes, the phosphonic acid group is generally stable under the conditions typically employed for nucleophilic substitution reactions at the terminal bromide. The P-C bond is robust, and the phosphonic acid moiety itself is not a good leaving group. Hydrolysis of the phosphonic acid group would require harsh acidic or basic conditions that are not typically necessary for reacting the bromo group.
Troubleshooting Guides
Problem 1: Low or No Reaction with Amine Nucleophiles
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Insufficient Basicity | The amine nucleophile needs to be in its neutral, deprotonated form to be nucleophilic. For amine salts (e.g., hydrochlorides), add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)) to the reaction mixture to neutralize the salt. Use at least one equivalent of the base. |
| Steric Hindrance | Highly sterically hindered amines will react slower. Increase the reaction temperature and/or reaction time. Consider using a less hindered amine if possible. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to enhance the rate of S_N2 reactions.[7] Protic solvents can solvate the nucleophile, reducing its reactivity. |
| Low Reaction Temperature | While room temperature may be sufficient for some reactions, heating may be necessary to drive the reaction to completion, especially for less reactive amines. Monitor the reaction for potential side products at elevated temperatures. |
Problem 2: Formation of Multiple Products with Primary Amines (Over-alkylation)
Background: The initial product of the reaction between this compound and a primary amine is a secondary amine. This secondary amine can be more nucleophilic than the starting primary amine and can react with another molecule of this compound, leading to a tertiary amine and potentially even a quaternary ammonium (B1175870) salt.[8] This is a common side reaction known as over-alkylation.
Strategies to Minimize Over-alkylation
| Strategy | Experimental Protocol |
| Use a Large Excess of the Amine | By using a significant excess of the primary amine (e.g., 5-10 equivalents), the probability of the this compound reacting with the desired primary amine is much higher than with the product secondary amine.[8] |
| Slow Addition of the Alkyl Halide | Adding the this compound solution slowly to the solution of the amine can help maintain a low concentration of the alkyl halide, favoring the reaction with the more abundant primary amine. |
| Use of Protecting Groups | For complex syntheses, consider using an amine with a protecting group (e.g., Boc). After the initial reaction, the protecting group can be removed to yield the desired primary amine product. |
Problem 3: Low Yield or Side Reactions with Thiol Nucleophiles
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Oxidation of Thiol to Disulfide | Thiols can be oxidized to disulfides, especially in the presence of air at neutral or basic pH. To prevent this, deaerate your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect pH | For the thiol to be a potent nucleophile, it should be in its thiolate form (R-S⁻). The reaction is therefore typically faster at a pH slighly above the pKa of the thiol (typically around 8-9). However, at very high pH, the risk of elimination side reactions increases. A pH range of 7.5-8.5 is often a good starting point. |
| Competing Elimination (E2) Reaction | Although less common with primary alkyl bromides, the use of a strong, bulky base can promote the E2 elimination reaction, leading to the formation of an alkene at the end of the PEG chain. Use a milder base and avoid excessively high temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Reaction with a Primary Amine
-
Dissolve the Amine: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (5-10 equivalents) in a suitable polar aprotic solvent (e.g., DMF or DMSO) to a concentration of 0.1-0.5 M.
-
Add Base (if necessary): If the amine is in a salt form, add 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA).
-
Prepare this compound Solution: In a separate vial, dissolve this compound (1 equivalent) in a small amount of the same solvent.
-
Reaction: Add the this compound solution dropwise to the stirring amine solution at room temperature.
-
Monitor Reaction: Monitor the progress of the reaction by a suitable analytical technique such as LC-MS or TLC. If the reaction is slow, it can be gently heated (e.g., to 40-60 °C).
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue can be purified by an appropriate method such as preparative HPLC or dialysis to remove excess amine and other salts.
Protocol 2: General Procedure for Reaction with a Thiol
-
Degas Solvents: Degas the chosen polar aprotic solvent (e.g., DMF or acetonitrile) and a suitable buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 7.5-8.5) by bubbling with an inert gas for at least 30 minutes.
-
Dissolve Reactants: In a flask under an inert atmosphere, dissolve the thiol (1.1-1.5 equivalents) in a mixture of the organic solvent and buffer.
-
Dissolve this compound: In a separate vial, dissolve this compound (1 equivalent) in the organic solvent.
-
Reaction: Add the this compound solution to the stirring thiol solution.
-
Monitor Reaction: Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, the product can be purified from excess thiol and salts using methods like preparative HPLC or dialysis.
Note on Quantitative Data: The optimal reaction conditions, including stoichiometry, temperature, and reaction time, will vary depending on the specific nucleophile being used. It is highly recommended to perform small-scale pilot reactions to determine the ideal conditions for your specific application. While precise yield data for every possible reaction of this compound is not available, reactions with primary amines and thiols using the protocols described above generally proceed with good to excellent yields, often exceeding 80-90% upon optimization.
Analytical and Purification Methods
Monitoring the Reaction:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively monitor the disappearance of the starting materials and the appearance of the product. The PEGylated product will typically have a different retention factor (Rf) than the starting materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the confirmation of the product's mass and the detection of any side products.
Purification of the Final Product:
-
Preparative High-Performance Liquid Chromatography (HPLC): A powerful technique for purifying the desired PEGylated product from unreacted starting materials and byproducts, especially for smaller-scale reactions.
-
Dialysis or Tangential Flow Filtration (TFF): Useful for removing low molecular weight impurities, such as excess nucleophiles and salts, from larger PEGylated molecules (e.g., proteins).
-
Size Exclusion Chromatography (SEC): Can be used to separate the PEGylated product based on its larger hydrodynamic volume compared to the unreacted starting materials.[]
References
- 1. precisepeg.com [precisepeg.com]
- 2. Bromo PEG | BroadPharm [broadpharm.com]
- 3. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 5. Bromo-PEG4-alcohol, 85141-94-2 | BroadPharm [broadpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. books.rsc.org [books.rsc.org]
Technical Support Center: Enhancing the Stability of Phosphonic Acid Layers on Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of phosphonic acid layers on nanoparticles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of phosphonic acid layers on nanoparticles?
A1: The stability of phosphonic acid layers on nanoparticles is governed by several factors:
-
Binding Mode: Phosphonic acids can bind to metal oxide surfaces through monodentate, bidentate, or tridentate coordination.[1] Generally, multidentate binding (bidentate and tridentate) is stronger and leads to more stable layers compared to monodentate attachment.[1]
-
Ligand Structure: The structure of the phosphonic acid ligand, including the length of the alkyl chain and the presence of other functional groups, plays a crucial role. Longer alkyl chains can enhance stability through increased van der Waals interactions between adjacent molecules.
-
Use of Multidentate Anchors: Bisphosphonates, which have two phosphonic acid groups, can form stronger attachments to the nanoparticle surface compared to monophosphonates, leading to enhanced layer stability.
-
pH of the Environment: The pH of the surrounding medium significantly affects the surface charge of both the nanoparticles and the phosphonic acid ligands, thereby influencing the binding affinity and stability. Extreme pH values can lead to desorption of the phosphonic acid layer.
-
Solvent Choice: The solvent used during the functionalization process and subsequent applications can impact the formation and stability of the phosphonic acid layer.[2]
-
Temperature: Elevated temperatures can be used to promote covalent bond formation between the phosphonic acid and the nanoparticle surface, but excessive heat can also lead to degradation of the organic layer.[3]
Q2: How can I characterize the stability of my phosphonic acid-functionalized nanoparticles?
A2: Several techniques can be employed to assess the stability of the phosphonic acid layer:
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in a solution. An increase in particle size over time can indicate aggregation, which may be a consequence of layer desorption.[4][5]
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A change in zeta potential over time or upon changing the medium can suggest alterations in the surface coating, including desorption of the phosphonic acid.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the elements on the nanoparticle surface. It can be used to confirm the presence of the phosphonic acid layer and to monitor its stability under different conditions.[6][7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to quantify the amount of phosphonic acid attached to the nanoparticles and to assess the thermal stability of the coating.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the functional groups present on the nanoparticle surface and can be used to monitor the integrity of the phosphonic acid layer.
Q3: What is the difference between monophosphonates and bisphosphonates for nanoparticle stabilization?
A3: The primary difference lies in the number of phosphonic acid anchoring groups. Monophosphonates have a single phosphonic acid group, while bisphosphonates have two. This structural difference generally leads to bisphosphonates forming more stable layers on nanoparticle surfaces due to their ability to form multiple attachment points with the surface, a concept known as chelation. This multidentate binding significantly increases the binding affinity and resistance to desorption compared to the typically single-point attachment of monophosphonates.
Troubleshooting Guide
This guide addresses common problems encountered during the functionalization of nanoparticles with phosphonic acids and provides potential solutions.
Problem 1: Nanoparticle Aggregation After Functionalization
-
Symptom: The nanoparticle solution becomes cloudy or shows visible precipitates after the addition of phosphonic acid or during washing steps. DLS measurements show a significant increase in the hydrodynamic diameter and polydispersity index (PDI).[9]
-
Possible Causes:
-
Incomplete Coverage: Insufficient phosphonic acid concentration or reaction time may lead to incomplete surface coverage, leaving exposed nanoparticle surfaces that can interact and aggregate.
-
Interparticle Cross-linking: If the phosphonic acid molecule contains a reactive group at its tail end, it might bridge between nanoparticles, causing aggregation.
-
Solvent Incompatibility: The solvent may not be optimal for maintaining the stability of the newly functionalized nanoparticles.
-
pH Changes: The addition of the acidic phosphonic acid can alter the pH of the solution, bringing the nanoparticles closer to their isoelectric point where they are least stable.
-
-
Solutions:
-
Optimize Phosphonic Acid Concentration: Increase the concentration of the phosphonic acid to ensure complete surface coverage.
-
Increase Reaction Time/Temperature: Allow for a longer reaction time or moderately increase the temperature to promote efficient binding.
-
Use a Co-stabilizer: In some cases, a shorter, inert co-ligand can be used to fill in gaps in the phosphonic acid layer and prevent aggregation.
-
Solvent Exchange: Gradually exchange the solvent to one that is more compatible with the functionalized nanoparticles.
-
pH Adjustment: Buffer the nanoparticle suspension or adjust the pH to be far from the isoelectric point of the functionalized nanoparticles to maintain electrostatic repulsion.[10]
-
Sonication: Use mild sonication to break up soft agglomerates after functionalization and washing.[11]
-
Problem 2: Desorption of the Phosphonic Acid Layer
-
Symptom: A decrease in the desired surface functionality over time, changes in the zeta potential, or evidence of nanoparticle aggregation in biological media or under specific pH conditions.
-
Possible Causes:
-
Weak Binding: The phosphonic acid may be primarily physisorbed rather than chemisorbed to the nanoparticle surface.
-
Hydrolysis: The bond between the phosphonic acid and the nanoparticle surface can be susceptible to hydrolysis, especially at extreme pH values.
-
Competitive Displacement: Other molecules in the medium, such as phosphates in biological buffers, can compete for binding sites on the nanoparticle surface and displace the phosphonic acid layer.[12]
-
-
Solutions:
-
Annealing: A post-functionalization annealing step can promote the formation of more stable, covalent bonds between the phosphonic acid and the nanoparticle surface.
-
Use of Bisphosphonates: As mentioned in the FAQs, bisphosphonates offer a more robust anchoring to the surface.
-
Cross-linking: If the phosphonic acid ligands have reactive tail groups, a cross-linking step can be introduced to create a more stable, networked layer on the surface.
-
Work in Appropriate pH Range: Determine the pH range where the phosphonic acid layer is most stable and conduct experiments within that range.
-
Use of a Protective Shell: For applications in complex media, coating the functionalized nanoparticles with a thin, inert layer (e.g., silica) can protect the phosphonic acid layer from desorption.[13]
-
Quantitative Data Summary
The following table summarizes the binding characteristics of different phosphonic acids on Titanium Dioxide (TiO2) nanoparticles, a commonly studied system. This data can help in selecting the appropriate ligand for your application.
| Ligand Type | Anchoring Group | Adsorption Constant (K [M⁻¹]) | Grafting Density (σ [nm⁻²]) | Reference |
| Phenylphosphonic acid | Phosphonic Acid | 1.2 x 10⁵ | 3.1 | [1][8] |
| Octylphosphonic acid | Phosphonic Acid | 1.5 x 10⁵ | 2.8 | [14] |
| Dodecylphosphonic acid | Phosphonic Acid | 1.8 x 10⁵ | 2.5 | [14] |
| 4-Hydroxy-phenylphosphonic acid | Phosphonic Acid | 2.1 x 10⁵ | 3.3 | [8] |
| 4-Carboxy-phenylphosphonic acid | Phosphonic Acid | 2.5 x 10⁵ | 3.5 | [8] |
Note: Higher adsorption constants (K) indicate stronger binding affinity. Grafting density (σ) refers to the number of molecules bound per unit surface area.
Experimental Protocols
Protocol 1: General Procedure for Phosphonic Acid Functionalization of Metal Oxide Nanoparticles
-
Nanoparticle Dispersion: Disperse the metal oxide nanoparticles (e.g., TiO₂, Fe₃O₄) in a suitable solvent (e.g., ethanol, toluene, or a mixture) through sonication to obtain a well-dispersed suspension.[4][5]
-
Phosphonic Acid Solution Preparation: Prepare a solution of the desired phosphonic acid in the same solvent. The concentration will need to be optimized for your specific nanoparticle system.
-
Reaction: Add the phosphonic acid solution to the nanoparticle suspension while stirring. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 50-80°C) for several hours to overnight to ensure complete reaction.[12]
-
Washing: After the reaction, the functionalized nanoparticles need to be washed to remove excess, unbound phosphonic acid. This is typically done by repeated centrifugation and redispersion in a fresh solvent.[11] Three to five washing cycles are usually sufficient.
-
Drying/Redispersion: The final washed nanoparticles can be dried under vacuum or redispersed in a solvent of choice for storage and further use.
Protocol 2: Assessing the Stability of Phosphonic Acid Layers
-
Prepare Nanoparticle Dispersions: Disperse the phosphonic acid-functionalized nanoparticles in the desired test medium (e.g., water, phosphate-buffered saline (PBS), cell culture medium) at a known concentration.
-
Initial Characterization: Immediately after dispersion, characterize the nanoparticles using DLS and zeta potential measurements to establish a baseline (time = 0).[15]
-
Incubation: Incubate the nanoparticle dispersions under the desired experimental conditions (e.g., 37°C for biological stability studies).
-
Time-Point Analysis: At regular time intervals (e.g., 1, 4, 24, 48 hours), take aliquots of the nanoparticle dispersions and re-characterize them using DLS and zeta potential measurements.
-
Data Analysis: Plot the hydrodynamic diameter and zeta potential as a function of time. A stable formulation will show minimal changes in these parameters over the course of the experiment. Significant increases in size or changes in zeta potential indicate instability and potential layer desorption or nanoparticle aggregation.[16][17]
Visualizations
Caption: Experimental workflow for nanoparticle functionalization and stability testing.
Caption: Key factors influencing the stability of phosphonic acid layers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface modification of silica nanoparticles to reduce aggregation and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and use of iron oxide nanoparticles (Part 1): Synthesis of iron oxide nanoparticles for MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.psu.edu [pure.psu.edu]
- 15. nanocomposix.com [nanocomposix.com]
- 16. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Bromo-PEG5-phosphonic acid Linker in PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered with PROTACs containing the Bromo-PEG5-phosphonic acid linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a this compound linker in a PROTAC molecule?
A1: The primary stability concerns for a this compound linker revolve around the chemical lability of its constituent parts under typical biological and experimental conditions. These include:
-
Hydrolysis of the Phosphonate Ester: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, which can cleave the linker.[1][2][3] The cellular environment, with its varying pH in different compartments (e.g., lysosomes), can facilitate this process.
-
Metabolic Degradation of the PEG Chain: The ether linkages within the polyethylene (B3416737) glycol (PEG) chain can be targets for oxidative metabolism by enzymes such as cytochrome P450s in the liver.[4] This can lead to the breakdown of the PEG linker.
-
Enzymatic Cleavage: While less common for simple PEG chains, certain cellular enzymes could potentially cleave the linker, especially if it is recognized as a substrate.[5][6]
Q2: My PROTAC with a this compound linker shows initial activity but loses efficacy over time. What could be the cause?
A2: This phenomenon often points to linker instability. The initial activity is due to the intact PROTAC mediating the formation of the ternary complex. However, over time, the linker may be cleaved either chemically or metabolically. This cleavage breaks the PROTAC into its constituent E3 ligase binder and target protein binder, rendering it inactive. The rate of this cleavage will directly impact the duration of the PROTAC's effect.
Q3: How can I assess the stability of my this compound linker?
A3: Several analytical techniques can be employed to assess linker stability:
-
LC-MS/MS Analysis: This is a powerful method to monitor the degradation of the parent PROTAC molecule and the appearance of its cleavage products over time in relevant biological matrices (e.g., cell lysate, plasma).
-
HPLC Analysis: High-performance liquid chromatography can be used to separate the intact PROTAC from its degradation products, allowing for quantification of the remaining intact molecule.[6]
-
³¹P NMR Spectroscopy: Since the linker contains a phosphonic acid group, ³¹P NMR can be a useful tool to monitor the chemical environment of the phosphorus atom and detect changes indicative of hydrolysis.[2]
Troubleshooting Guide: Linker Cleavage Issues
This guide provides a structured approach to identifying and resolving issues related to the cleavage of the this compound linker in your PROTAC experiments.
Problem: No or Low Degradation of Target Protein
If you observe minimal or no degradation of your target protein, it is crucial to determine if this is due to linker instability or other factors.
Initial Workflow for Diagnosing No Degradation:
Caption: Troubleshooting workflow for no target protein degradation.
Experimental Protocols:
-
Protocol 1: Assessing Linker Stability in Cell Lysate by LC-MS/MS
-
Prepare Cell Lysate: Culture your cells of interest and prepare a cell lysate using a buffer compatible with your downstream analysis (e.g., RIPA buffer).
-
Incubate PROTAC: Spike the cell lysate with your PROTAC at a relevant concentration (e.g., 1 µM).
-
Time-Course Sampling: Take aliquots of the mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and immediately quench any enzymatic activity by adding a strong solvent like acetonitrile.
-
Sample Preparation: Precipitate proteins (e.g., by centrifugation) and collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a suitable LC-MS/MS method to quantify the amount of intact PROTAC and identify any potential cleavage products.
-
Problem: Inconsistent Results or Poor Reproducibility
Inconsistent results can sometimes be attributed to variable linker stability under slightly different experimental conditions.
Factors Affecting Linker Stability:
| Parameter | Potential Impact on this compound Linker | Recommendations |
| pH of Media/Buffers | Phosphonate esters are susceptible to hydrolysis at non-neutral pH.[1][2] | Maintain a consistent and neutral pH (around 7.4) in all your experimental buffers and cell culture media. |
| Incubation Time | Longer incubation times increase the likelihood of both chemical and metabolic degradation. | Perform time-course experiments to determine the optimal incubation time for your PROTAC. |
| Cellular Health | Stressed or unhealthy cells may have altered metabolic activity or lysosomal function, potentially affecting linker stability. | Ensure consistent cell health and passage number across experiments. |
| Storage Conditions | Improper storage of the PROTAC stock solution (e.g., in aqueous buffers at room temperature) can lead to gradual hydrolysis. | Store PROTAC stock solutions in an anhydrous solvent (e.g., DMSO) at -20°C or -80°C.[7] |
Signaling Pathway of PROTAC Action and Potential Failure Points:
Caption: PROTAC mechanism and failure due to linker cleavage.
Strategies to Mitigate Linker Cleavage
If you have confirmed that your this compound linker is unstable, consider the following strategies:
-
Modify the Linker:
-
Incorporate Rigid Moieties: Replacing part of the flexible PEG chain with more rigid structures like piperazine (B1678402) or triazole rings can shield the linker from metabolic enzymes.[4]
-
Change Linker Composition: Consider alternative linker chemistries that are known to be more stable in biological systems, such as alkyl chains. However, this may impact solubility.[8]
-
-
Optimize Experimental Conditions:
-
Shorter Incubation Times: If feasible for your assay, use shorter incubation times to minimize the exposure of the PROTAC to degradative conditions.
-
Use of Enzyme Inhibitors: In in vitro assays, consider the use of broad-spectrum P450 inhibitors to reduce metabolic degradation, although this is not applicable to cell-based or in vivo studies.
-
By systematically evaluating the stability of your this compound linker and considering these troubleshooting strategies, you can improve the reliability and success of your PROTAC-based experiments.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. precisepeg.com [precisepeg.com]
Aggregation problems with "Bromo-PEG5-phosphonic acid" modified nanoparticles
This guide provides troubleshooting advice and answers to frequently asked questions regarding aggregation issues encountered when modifying nanoparticles with Bromo-PEG5-phosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components for?
This compound is a heterobifunctional linker designed for nanoparticle surface modification.[1] It consists of three key parts:
-
Phosphonic Acid Group: This group acts as a strong anchor to metal oxide nanoparticle surfaces (e.g., iron oxide, zinc oxide, titania) through coordination bonds.[2][3][4][5][6][7]
-
PEG5 Chain: The Poly(ethylene glycol) chain with five repeating units is a hydrophilic spacer that provides steric stabilization.[8][9][10] This steric barrier helps prevent nanoparticles from approaching each other, thereby reducing aggregation.[11][12] The PEG chain also increases the water solubility of the modified material.[1][6][7]
-
Bromo Group: The terminal bromine is a reactive group that can be used for subsequent conjugation reactions, such as coupling with thiol-containing molecules.[13]
Q2: What are the primary causes of nanoparticle aggregation after surface modification?
Aggregation of nanoparticles, even after PEGylation, is often caused by an imbalance between attractive forces (like van der Waals) and repulsive forces.[14] Common triggers include:
-
Incomplete PEGylation: Insufficient surface coverage with PEG linkers leaves exposed patches on the nanoparticle surface that can interact and aggregate.[15]
-
High Ionic Strength: Adding salts or using buffers like PBS can compress the electrical double layer around the nanoparticles. This shielding of surface charges reduces electrostatic repulsion and allows particles to get close enough to aggregate.[11][12][15][16]
-
Incorrect pH: The pH of the solution is critical. It can affect the surface charge of the nanoparticles and the binding efficiency of the phosphonic acid group. A pH that neutralizes the surface charge can lead to rapid aggregation.[12][15][16][17]
-
Inadequate PEG Density or Length: A low density of PEG chains may not provide enough steric hindrance to prevent aggregation, especially in high-salt solutions.[9][15]
Q3: Does a near-neutral zeta potential after PEGylation indicate instability?
Not necessarily. Nanoparticles stabilized purely by electrostatic repulsion are considered stable when their zeta potential is above +30 mV or below -30 mV.[18] However, PEGylated nanoparticles are primarily stabilized by steric hindrance from the PEG chains.[19] The PEG layer shifts the slipping plane further from the nanoparticle surface, which often results in a zeta potential closer to neutral.[8][20] Therefore, a near-neutral value for well-PEGylated particles does not automatically mean they are unstable.
Troubleshooting Guide
Problem 1: Aggregation During the Modification Process
Q: My nanoparticles aggregate and precipitate immediately after I add the this compound solution. What's happening?
A: This is a common issue that usually points to a rapid destabilization of the nanoparticles before the PEG linker has had time to attach and form a protective layer.
Troubleshooting Steps:
-
Check the pH: The initial nanoparticle suspension must be at a pH that ensures stability (electrostatic repulsion) but is also compatible with the phosphonic acid binding. Adjusting the pH before adding the linker is a critical step.[15]
-
Control the Addition Rate: Adding the linker solution too quickly can cause localized high concentrations that disrupt the nanoparticle's stability. Add the this compound solution dropwise while vigorously stirring or sonicating the nanoparticle suspension.[21]
-
Optimize Reactant Concentrations: Using an excessively high concentration of the PEG linker can sometimes lead to bridging flocculation, where one linker molecule attaches to two different nanoparticles. Try reducing the initial concentration of the linker. Conversely, ensure you are using a sufficient molar excess of the linker to achieve adequate surface coverage.
-
Solvent Compatibility: Ensure the solvent used to dissolve the this compound is fully compatible with the nanoparticle suspension. An incompatible solvent can cause the nanoparticles to crash out of solution.[21]
Problem 2: Aggregation After Purification or in Buffer
Q: My modified nanoparticles are stable in pure water but aggregate when I transfer them to a buffer (like PBS) or after purification and resuspension. Why?
A: This suggests that the PEGylation has not provided sufficient stability to withstand environmental stressors like high ionic strength.
Troubleshooting Steps:
-
Verify Surface Coverage: The most likely cause is incomplete or low-density surface coverage by the PEG linker. Increase the molar ratio of this compound to nanoparticles during the reaction to achieve a denser PEG shell.[15]
-
Optimize Reaction Conditions: Ensure the PEGylation reaction is running for a sufficient amount of time and at an appropriate temperature to maximize ligand exchange and surface binding.
-
Purification Method: Harsh purification methods can induce aggregation. If using centrifugation, avoid excessive speeds that form irreversible aggregates (pellets that won't resuspend).[12][16] Consider alternative methods like dialysis or size exclusion chromatography to remove excess linker.
-
Storage Buffer: Resuspend the final, purified nanoparticles in a buffer optimized for stability, which may be a low-ionic-strength buffer.[15] If the application requires a high-salt buffer, improving the PEG surface density is the best solution.
Data Presentation
Characterization techniques like Dynamic Light Scattering (DLS) and Zeta Potential measurement are essential for quantifying aggregation. DLS measures the hydrodynamic diameter of the particles in solution, while zeta potential indicates the surface charge.
| Sample ID | Dispersant | Average Hydrodynamic Diameter (Z-avg, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Interpretation |
| NP-Bare | DI Water | 35.2 | 0.150 | -45.3 | Stable starting material |
| NP-PEG (Successful) | DI Water | 52.8 | 0.180 | -12.1 | Successful PEGylation, stable |
| NP-PEG (Successful) | 1x PBS | 55.1 | 0.210 | -8.5 | Stable in physiological buffer |
| NP-PEG (Aggregated) | DI Water | >1200 | 0.850 | -5.2 | Aggregated due to poor modification |
| NP-PEG (Aggregated) | 1x PBS | >2500 | >1.0 | -2.1 | Severe aggregation in salt buffer |
A Polydispersity Index (PDI) value below 0.3 generally indicates a monodisperse and well-dispersed sample.[18] A significant increase in the hydrodynamic diameter and PDI are clear indicators of aggregation.[18][19]
Key Experimental Protocols
Protocol 1: Surface Modification of Iron Oxide Nanoparticles
This protocol describes a general method for modifying citrate-stabilized iron oxide nanoparticles (IONPs) with this compound.
-
Preparation: Synthesize or procure a stable colloidal solution of IONPs (e.g., 10 mg/mL in DI water). Prepare a solution of this compound (e.g., 50 mg/mL) in DI water or a suitable buffer (e.g., MES buffer, pH 6.0).
-
pH Adjustment: Dilute the IONP stock solution to 1 mg/mL in a reaction vessel. Adjust the pH of the IONP suspension to between 5.5 and 6.5. This pH range helps maintain colloidal stability while promoting the binding of the phosphonic acid to the iron oxide surface.
-
Ligand Exchange Reaction: While vigorously stirring or bath sonicating the IONP suspension, add the this compound solution dropwise. A typical starting point is a 100-fold molar excess of the PEG linker relative to the estimated surface atoms of the nanoparticles.
-
Incubation: Allow the reaction to proceed for 18-24 hours at room temperature with continuous mixing to ensure complete ligand exchange.
-
Purification: Remove excess, unbound PEG linker.
-
Centrifugation: Pellet the modified IONPs. Carefully discard the supernatant and resuspend the pellet in a fresh buffer. Repeat this wash step 2-3 times. Use gentle sonication to aid resuspension.[16]
-
Alternative: Use dialysis against DI water or a suitable buffer for 24-48 hours.
-
-
Final Resuspension & Characterization: Resuspend the final product in a buffer of choice. Characterize the size, polydispersity, and zeta potential using DLS to confirm successful modification and stability.
Protocol 2: Assessing Nanoparticle Stability with DLS
Dynamic Light Scattering (DLS) is a primary technique for monitoring aggregation by measuring changes in particle size distribution.[17][18][22][23]
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the desired dispersant (e.g., DI water or PBS) to the optimal concentration for your DLS instrument. The concentration must be low enough to avoid multiple scattering effects.[22]
-
Filtration: Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large, incidental aggregates.[19]
-
Equilibration: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C) for at least 2 minutes.
-
Measurement: Perform the DLS measurement. Acquire at least three replicate measurements to ensure reproducibility.
-
Data Analysis: Analyze the results. Pay close attention to the Z-average diameter and the Polydispersity Index (PDI). An increase in these values over time or upon changing the buffer indicates aggregation.[18] For a more detailed view, examine the intensity, volume, and number distributions.
Visual Guides and Mechanisms
Caption: Troubleshooting flowchart for nanoparticle aggregation.
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Mechanism of steric stabilization vs. aggregation.
References
- 1. This compound, 1446282-37-6 | BroadPharm [broadpharm.com]
- 2. Derivatization of Metal Oxide with Bis-phosphonic Acids: A Straightforward Approach for Tailoring the Superficial Properties of the Nanoparticles for Drug Delivery Purposes [tesidottorato.depositolegale.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation of nanoparticles improves their cytoplasmic transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 10. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nanohybrids.net [nanohybrids.net]
- 13. precisepeg.com [precisepeg.com]
- 14. Nanoparticle Aggregation: Distinguishing Clusters from Primary Particles [eureka.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. How To Characterize Nanoparticle Aggregation And Dispersion? [satnanomaterial.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. nanocomposix.com [nanocomposix.com]
Validation & Comparative
A Comparative Guide to the Characterization of "Bromo-PEG5-phosphonic acid" Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of surfaces modified with "Bromo-PEG5-phosphonic acid" against alternative surface modification agents. It includes supporting experimental data, detailed methodologies for key characterization techniques, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound in Surface Modification
"this compound" is a heterobifunctional linker molecule designed for the surface modification of various materials, particularly metal oxides. It combines the robust anchoring capabilities of a phosphonic acid group with the protein-repellent and biocompatible properties of a polyethylene (B3416737) glycol (PEG) chain. The terminal bromine atom serves as a reactive site for the subsequent covalent attachment of biomolecules, making it a versatile tool in the development of biosensors, drug delivery systems, and biocompatible implants.
The phosphonic acid group forms strong, hydrolytically stable bonds with a wide range of metal oxide surfaces, such as titanium oxide (TiO₂), silicon oxide (SiO₂), and indium tin oxide (ITO). This offers a significant advantage over silane-based modifiers, which can be prone to hydrolysis, especially under physiological conditions. The PEG linker, a chain of five ethylene (B1197577) glycol units, creates a hydrophilic layer that effectively reduces non-specific protein adsorption, a critical requirement for many biomedical applications.
Comparative Analysis of Surface Modification Agents
The performance of "this compound" modified surfaces is best understood in comparison to other common surface modification strategies. The primary alternatives include silane-based linkers and other phosphonic acids with different chain lengths or terminal functional groups.
Phosphonates vs. Silanes
Phosphonic acid-based self-assembled monolayers (SAMs) generally exhibit superior hydrolytic stability compared to their siloxane counterparts on metal oxide surfaces. This is a crucial factor for devices and materials intended for long-term use in aqueous or biological environments.
| Feature | Phosphonate Monolayers | Siloxane Monolayers |
| Surface Loading | Typically higher surface density. | Can have lower surface density due to potential for lateral cross-linking. |
| Hydrolytic Stability | High stability, especially at physiological pH. | Prone to hydrolysis, particularly under alkaline conditions.[1] |
| Substrate Versatility | Strong binding to a wide range of metal oxides. | Primarily used for silica (B1680970) and glass surfaces. |
Quantitative Surface Characterization
The effectiveness of a surface modification is quantified through various analytical techniques. X-ray Photoelectron Spectroscopy (XPS) provides elemental composition and chemical state information, while water contact angle measurements reveal the hydrophilicity and surface energy of the modified substrate.
X-ray Photoelectron Spectroscopy (XPS) Data
| Element | Unmodified TiO₂ (Atomic %) | PEG-Phosphonic Acid Modified TiO₂ (Atomic %) |
| O 1s | 65.2 | 55.8 |
| Ti 2p | 34.8 | 28.5 |
| C 1s | - | 12.3 |
| P 2p | - | 3.4 |
Note: The presence of Carbon (C) and Phosphorus (P) peaks and a decrease in the Titanium (Ti) and Oxygen (O) signals from the underlying substrate are indicative of a successful surface modification.
Water Contact Angle Data
Water contact angle measurements are a simple yet powerful tool to assess the change in surface wettability upon modification. The hydrophilic PEG chain is expected to significantly decrease the water contact angle compared to an unmodified or alkyl-chain modified surface.
| Surface Modification | Static Water Contact Angle (θ) |
| Unmodified Silicon Oxide (SiO₂) | ~30-40° |
| Alkyl-Phosphonic Acid (e.g., ODPA) on Oxide | ~105-115° |
| Representative PEG-Phosphonic Acid on Oxide | ~40-60° |
A lower contact angle indicates a more hydrophilic surface, which is desirable for reducing non-specific protein adsorption.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent surface modifications and characterizations.
Protocol 1: Formation of "this compound" Self-Assembled Monolayer (SAM)
-
Substrate Preparation:
-
Clean the metal oxide substrate (e.g., TiO₂, SiO₂) by sonication in a series of solvents: acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen gas.
-
Activate the surface by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 10-15 minutes to generate hydroxyl groups. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).
-
Rinse the substrate thoroughly with deionized water and dry with nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of "this compound" in a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water).
-
Immerse the cleaned and activated substrate in the phosphonic acid solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Post-Deposition Cleaning:
-
Remove the substrate from the solution and rinse thoroughly with the same solvent to remove any physisorbed molecules.
-
Dry the modified substrate under a stream of nitrogen gas.
-
Optional: Anneal the substrate at a moderate temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes) to promote covalent bond formation.
-
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Mounting: Mount the modified substrate on a sample holder using double-sided conductive tape.
-
Instrument Setup:
-
Load the sample into the XPS instrument's ultra-high vacuum (UHV) chamber.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Set the analyzer pass energy to a high value (e.g., 160 eV) for survey scans and a lower value (e.g., 20-40 eV) for high-resolution scans of individual elements (C 1s, O 1s, P 2p, Br 3d, and the substrate elements).
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest. Ensure sufficient signal-to-noise ratio by adjusting the acquisition time.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.
-
Protocol 3: Static Water Contact Angle Measurement
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Sample Placement: Place the modified substrate on the sample stage and ensure it is level.
-
Droplet Deposition:
-
Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface using the sessile drop method.
-
Start recording the image of the droplet as it makes contact with the surface.
-
-
Image Analysis:
-
Capture a high-quality image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the baseline of the droplet and the tangent at the droplet's edge.
-
Perform measurements at multiple locations on the surface to ensure reproducibility and obtain an average contact angle.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Surface Functionalization and Characterization
The following diagram illustrates the typical workflow for modifying a surface with "this compound" and subsequently characterizing it.
Bioconjugation to Bromo-Terminated Surfaces
The terminal bromine on the "this compound" linker is a good leaving group, enabling nucleophilic substitution reactions for the covalent attachment of biomolecules. A common strategy involves reacting the bromo-terminated surface with a thiol-containing molecule (e.g., a cysteine residue in a protein or a thiolated oligonucleotide) under basic conditions.
Integrin-Mediated Cell Adhesion Signaling Pathway
Surfaces modified with PEG layers, such as those formed by "this compound," are often designed to prevent non-specific cell adhesion. However, by immobilizing specific ligands (e.g., RGD peptides) to the PEG linker, these surfaces can be tailored to promote specific cell adhesion through integrin receptors. This targeted binding can initiate downstream signaling cascades that influence cell behavior.
Conclusion
"this compound" offers a robust and versatile platform for the functionalization of metal oxide surfaces. Its phosphonic acid anchor provides superior stability compared to silanes, while the PEG linker effectively minimizes non-specific protein adsorption. The terminal bromine enables straightforward covalent immobilization of a wide range of biomolecules. The characterization of these surfaces using techniques like XPS and water contact angle measurements is crucial for ensuring the quality and performance of the resulting biointerfaces. This guide provides the foundational knowledge and protocols for researchers to effectively utilize and characterize "this compound" modified surfaces in their research and development endeavors.
References
A Comparative Guide to Analytical Methods for Bromo-PEG5-phosphonic Acid Conjugate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization and quantification of "Bromo-PEG5-phosphonic acid" and its bioconjugates. The selection of an appropriate analytical strategy is critical for ensuring the quality, purity, and consistency of these molecules in research and drug development settings. This document details the primary analytical techniques, presents comparative data, and provides actionable experimental protocols.
Overview of Key Analytical Techniques
The analysis of this compound conjugates presents a dual challenge: characterizing a flexible, polydisperse polyethylene (B3416737) glycol (PEG) chain and analyzing a polar, non-chromophoric phosphonic acid group. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each offers unique advantages for assessing critical quality attributes such as identity, purity, molecular weight distribution, and conjugation efficiency.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of this compound and its conjugates, offering several modalities to address the specific properties of the PEG and phosphonic acid moieties.
Comparison of HPLC Methods
| HPLC Method | Principle | Primary Application | Advantages | Limitations | Typical Detection |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume in solution. | Determination of molecular weight distribution, aggregation analysis, and purity of the PEG component. | Robust, non-destructive, provides information on polydispersity.[1][2] | Limited resolution for small molecule impurities, potential for non-specific column interactions.[3] | Refractive Index (RI), Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), Multi-Angle Light Scattering (MALS).[4] |
| Reversed-Phase Ion-Pairing (RP-IP) | Separation based on hydrophobicity. An ion-pairing reagent is added to the mobile phase to retain the polar phosphonic acid group on a non-polar stationary phase.[5] | Quantification of the intact conjugate, separation from non-conjugated starting materials and impurities. | High resolution, compatible with MS when using volatile ion-pairing reagents.[6] | Complex method development, ion-pairing reagents can suppress MS signal and contaminate the system. | UV (if conjugated to a chromophore), MS, CAD, ELSD. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on partitioning between a water-enriched layer on a polar stationary phase and a highly organic mobile phase.[7] | Analysis of the polar phosphonic acid group and highly polar conjugates. | Excellent retention for polar analytes, compatible with MS due to volatile mobile phases.[8][9] | Sensitive to mobile phase composition, longer column equilibration times.[10] | MS, ELSD, CAD. |
Experimental Protocols for HPLC
This method is ideal for determining the average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI) of the this compound conjugate.
-
Instrumentation: HPLC system with a multi-angle light scattering (MALS) detector, a differential refractive index (dRI) detector, and a size exclusion column suitable for aqueous mobile phases (e.g., Agilent PL aquagel-OH series).[2]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, filtered and degassed.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of 1-2 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Calibration: Use a well-characterized protein standard (e.g., BSA) to normalize the MALS detector and determine the dRI increment (dn/dc) for the conjugate if not known. For PEG analysis, PEG standards of known molecular weights are used for calibration.[11]
-
Data Analysis: Use specialized software (e.g., ASTRA) to process the MALS and dRI data to calculate the molecular weight distribution.
This method is suited for separating the conjugate from starting materials and quantifying its concentration.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source. A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) is used.
-
Mobile Phase A: 10 mM N,N-dimethylhexylamine (NNDHA) in water, adjusted to pH 7 with formic acid.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection: Operate in negative ion mode to detect the phosphonate (B1237965) group. Monitor the [M-H]⁻ ion of the conjugate.
-
Quantification: Prepare a calibration curve using standards of known concentrations of the this compound conjugate.
Workflow for HPLC Method Selection
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound conjugates. Both ¹H and ³¹P NMR are highly informative.
Comparison of NMR Techniques
| NMR Nucleus | Information Provided | Advantages | Limitations |
| ¹H NMR | Structural confirmation of the PEG backbone, terminal groups, and any conjugated molecule. Quantification of conjugation efficiency. | Provides detailed structural information. Quantitative NMR (qNMR) can determine absolute purity without a specific reference standard.[12][13] | Signal overlap can occur, especially with large conjugates. Broad peaks from the PEG backbone can complicate interpretation. |
| ³¹P NMR | Direct observation of the phosphorus atom in the phosphonic acid group. Provides information on the chemical environment and purity with respect to phosphorus-containing impurities. | Highly specific to the phosphonic acid moiety, simpler spectra with a wide chemical shift range.[14] | Less sensitive than ¹H NMR. Provides no information about the rest of the molecule. |
Experimental Protocols for NMR
This protocol allows for the determination of the absolute purity of the this compound linker itself.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Add a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>300:1 for the signals to be integrated).
-
-
Data Processing: Apply minimal line broadening. Carefully phase and baseline correct the spectrum.
-
Purity Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass.[15]
-
Instrumentation: NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Dissolve 10-20 mg of the conjugate in a deuterated solvent.
-
Acquisition Parameters: Use proton decoupling to simplify the spectrum. A reference standard (e.g., 85% H₃PO₄) is used externally.
-
Data Analysis: The chemical shift of the phosphonic acid signal (typically in the range of +10 to +30 ppm) confirms its presence and electronic environment.[14] The presence of other signals may indicate phosphorus-containing impurities.
Mass Spectrometry (MS)
MS is indispensable for determining the molecular weight of the conjugate and assessing the degree of conjugation.
Comparison of MS Ionization Techniques
| Technique | Principle | Advantages | Limitations |
| MALDI-TOF | Soft ionization technique where the analyte is co-crystallized with a matrix and ionized by a laser. | Tolerant of salts and buffers. Produces predominantly singly charged ions, leading to simpler spectra for polydisperse samples like PEG conjugates.[16] High mass range. | Less amenable to direct coupling with HPLC. Quantification can be challenging. |
| ESI-MS | Analyte solution is sprayed through a heated, charged capillary, creating an aerosol of charged droplets. | Easily coupled with HPLC (LC-MS). Softer ionization than MALDI, good for non-covalent complexes. | Can produce multiple charge states, complicating spectra for large molecules. Prone to signal suppression from salts and ion-pairing agents.[17] |
Experimental Protocols for MS
-
Instrumentation: MALDI-TOF mass spectrometer.
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid are common matrices.
-
Sample Preparation: Mix the conjugate solution (approx. 1 mg/mL in water/acetonitrile) with the matrix solution at a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[18]
-
Acquisition: Acquire spectra in positive ion, linear or reflector mode, depending on the mass range and required resolution.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak separated by the mass of the PEG monomer (44 Da). This allows for the determination of the average molecular weight and the degree of heterogeneity.[18]
Workflow for this compound Conjugate Analysis
Conclusion
The comprehensive analysis of "this compound" conjugates requires an orthogonal approach, leveraging the strengths of multiple analytical techniques.
-
NMR Spectroscopy is unparalleled for definitive structural identification and absolute purity determination of the linker and conjugate.
-
Mass Spectrometry , particularly MALDI-TOF, is essential for confirming the average molecular weight and assessing the heterogeneity of the PEGylation.
-
HPLC , with its various modalities (SEC, RP-IP, HILIC), provides the necessary tools for quantifying the conjugate, analyzing its purity, and determining its molecular weight distribution and aggregation state.
By selecting the appropriate combination of these methods, researchers and drug developers can ensure a thorough and accurate characterization of their this compound conjugates, supporting robust and reproducible scientific outcomes.
References
- 1. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 6. Ion Pairing for Phosphonate Compound Analysis [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. rjptonline.org [rjptonline.org]
- 11. PEG GPC Calibration Standards - JenKem Technology USA [jenkemusa.com]
- 12. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. bath.ac.uk [bath.ac.uk]
A Head-to-Head Comparison: Bromo-PEG5-phosphonic acid vs. Maleimide-PEG for Thiol Conjugation
For researchers, scientists, and drug development professionals, the selective modification of biomolecules is a cornerstone of innovation. When conjugating molecules to thiol groups, particularly the cysteine residues in proteins and peptides, the choice of linker chemistry is critical to the success of the final conjugate. This guide provides an objective, data-driven comparison between two distinct thiol-reactive PEG linkers: the classical Maleimide-PEG and the alternative Bromo-PEG5-phosphonic acid.
This comparison delves into their reaction mechanisms, performance characteristics, and the stability of the resulting conjugates. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to equip researchers with the necessary information to select the optimal linker for their specific application, be it in the development of antibody-drug conjugates (ADCs), surface functionalization, or proteomics research.
Reaction Mechanisms: A Tale of Two Chemistries
The fundamental difference between these two linkers lies in their mode of reaction with thiols. Maleimide-PEG reacts via a Michael addition, whereas this compound reacts through a nucleophilic substitution.
Maleimide-PEG Conjugation: The maleimide (B117702) group contains an electron-deficient double bond that is highly susceptible to nucleophilic attack by a thiolate anion (the deprotonated form of a thiol). This Michael addition reaction is rapid and highly specific for thiols within a pH range of 6.5 to 7.5, forming a stable thiosuccinimide linkage.[][2] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[2]
This compound Conjugation: This linker utilizes a bromoalkyl group. The bromine atom is a good leaving group.[3] A thiol's nucleophilic sulfur atom attacks the carbon atom attached to the bromine, displacing it in a bimolecular nucleophilic substitution (SN2) reaction. This process forms a highly stable thioether bond. This chemistry is analogous to that of bromoacetyl linkers, which show excellent chemoselectivity for thiols.[4][5]
Performance Comparison
The choice between these linkers often comes down to a trade-off between reaction speed and the stability of the final conjugate. The following table summarizes the key performance characteristics based on available data.
| Feature | Maleimide-PEG | This compound |
| Reaction Chemistry | Michael Addition[2] | Nucleophilic Substitution (SN2)[4][5] |
| Optimal pH | 6.5 - 7.5[][2] | 7.5 - 9.0 (inferred from bromoacetyl chemistry)[4][5] |
| Reaction Speed | Very Fast (minutes to a few hours)[5][6][7] | Slower (requires longer incubation or higher pH)[4][5] |
| Bond Formed | Thiosuccinimide | Thioether |
| Bond Stability | Moderately stable; susceptible to retro-Michael reaction (reversibility) in the presence of other thiols like glutathione.[8][9][10] | Highly stable and considered irreversible under physiological conditions. |
| Off-Target Reactivity | Can react with amines (e.g., Lysine) at pH > 7.5.[][11] | High chemoselectivity for thiols, even at higher pH values.[4][5] |
| Key Advantages | Rapid and efficient reaction under physiological pH.[2] Extensive literature and established protocols.[12] | Forms a highly stable, non-reversible bond.[13] Phosphonic acid group allows for surface modification.[14] |
| Key Disadvantages | Potential for conjugate instability and payload exchange in vivo due to retro-Michael reaction.[10] | Slower reaction kinetics.[4] Less established protocols compared to maleimides. |
Experimental Protocols
Detailed and reliable protocols are essential for reproducible results. Below are representative protocols for thiol conjugation using both linkers.
Protocol 1: Thiol Conjugation with Maleimide-PEG
This protocol is a generalized procedure based on common practices for labeling proteins with maleimide-functionalized reagents.[15][12][16]
Materials:
-
Thiol-containing protein (e.g., antibody) in a thiol-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5.
-
Maleimide-PEG, dissolved in anhydrous DMSO or DMF to make a 10 mM stock solution.[12]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds.[12]
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol).
-
Purification system (e.g., size exclusion chromatography or dialysis).[15]
Procedure:
-
Prepare the Protein: Dissolve the protein to a concentration of 1-10 mg/mL in degassed conjugation buffer (e.g., PBS, pH 7.2).[12] If disulfide bond reduction is needed, add a 10-20 fold molar excess of TCEP and incubate for 30 minutes at room temperature.[16]
-
Prepare the Linker: Immediately before use, prepare a 10 mM stock solution of Maleimide-PEG in anhydrous DMSO.[16]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution while gently stirring.[15]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[15]
-
Quenching (Optional): Add a quenching reagent like free cysteine to a final concentration of 1-2 mM to react with any excess Maleimide-PEG.
-
Purification: Remove excess linker and byproducts by size exclusion chromatography, dialysis, or other suitable methods to isolate the purified conjugate.[15][17]
Protocol 2: Thiol Conjugation with this compound
As specific protocols for this compound are not widely published, this protocol is based on the established principles of conjugation with bromoacetyl groups.[4][5]
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., borate (B1201080) or phosphate (B84403) buffer) at pH 8.0-8.5.
-
This compound, dissolved in a water-miscible organic solvent (e.g., DMF).
-
Quenching reagent (e.g., β-mercaptoethanol).
-
Purification system (e.g., size exclusion chromatography).
Procedure:
-
Prepare the Protein: Dissolve the protein in the conjugation buffer (e.g., 50 mM borate buffer, pH 8.0) to a concentration of 1-10 mg/mL.
-
Prepare the Linker: Dissolve the this compound in DMF to a suitable stock concentration (e.g., 20 mM).
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the Bromo-PEG linker stock solution to the protein solution. The higher excess accounts for the slower reaction kinetics compared to maleimides.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature, protected from light. The reaction progress should be monitored analytically (e.g., via LC-MS) to determine the optimal incubation time.
-
Quenching: Quench the reaction by adding a small molecule thiol like β-mercaptoethanol to consume any unreacted bromo-PEG linker.
-
Purification: Purify the conjugate using size exclusion chromatography to remove unreacted linker and other small molecules.
References
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. This compound, 1446282-37-6 | BroadPharm [broadpharm.com]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. biotium.com [biotium.com]
- 17. confluore.com [confluore.com]
A Comparative Guide to the Efficacy of Bromo-PEG5-Phosphonic Acid in Metal Oxide Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Bromo-PEG5-phosphonic acid" with alternative metal oxide binding agents, supported by experimental data. The following sections detail the binding affinity, stability, and characterization methodologies to assist researchers in selecting the optimal surface modification strategy for their applications.
Superior Binding Affinity and Stability of Phosphonic Acids
The choice of a linker for functionalizing metal oxide surfaces is critical for the stability and performance of the resulting material. "this compound" offers a robust phosphonic acid anchor group, which has been shown to form highly stable, covalent-like bonds with a variety of metal oxides.[1][2][3] This section compares the performance of phosphonic acids with two other common classes of linking agents: silanes and carboxylic acids.
Phosphonic acids exhibit exceptional binding properties on metals and metal oxides.[1] The P-O-metal linkages are hydrolytically stable, making these monolayers more resistant to hydrolysis than those derived from silanes or carboxylic acids.[1] This enhanced stability is crucial for applications in aqueous environments, such as biomedical devices and sensors.
In contrast, silane-based linkers, while capable of forming strong covalent bonds, are susceptible to self-condensation reactions and are less stable in aqueous conditions.[1] Carboxylic acids, while offering good surface coverage, are prone to leaching from the metal oxide surface, particularly under alkaline conditions.[2]
The following table summarizes the key performance characteristics of these three types of linkers.
Quantitative Comparison of Metal Oxide Binders
| Feature | Phosphonic Acids (e.g., this compound) | Silanes | Carboxylic Acids |
| Binding Strength | High | High | Moderate |
| Bond Type | Covalent-like (P-O-metal) | Covalent (Si-O-metal) | Ionic/Chemisorption |
| Hydrolytic Stability | High[1] | Low to Moderate[1] | Low[2] |
| Self-Condensation | Low[1] | High[1] | Low |
| Surface Coverage | Good | Good | High[2] |
| Binding Affinity Constant (K) | High (e.g., 1.6 x 10³ M⁻¹ for Dodecylphosphonic acid on TiO₂)[1] | Variable | Lower than phosphonates |
Experimental Validation Protocols
Accurate and reproducible validation of surface binding is essential. The following are detailed protocols for three key experimental techniques used to characterize the binding of "this compound" and other linkers to metal oxide surfaces.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms at the surface of a material.
Protocol:
-
Sample Preparation:
-
Clean the metal oxide substrate (e.g., TiO₂, ZrO₂, Fe₂O₃) using a standard procedure (e.g., sonication in ethanol (B145695) and deionized water, followed by plasma or UV/Ozone treatment).
-
Immerse the cleaned substrate in a dilute solution (e.g., 1 mM) of "this compound" in a suitable solvent (e.g., ethanol) for a specified duration (e.g., 24-48 hours) to allow for self-assembly of the monolayer.
-
Rinse the functionalized substrate thoroughly with the same solvent to remove any unbound molecules.
-
Dry the sample with a stream of inert gas (e.g., nitrogen).
-
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source.
-
Maintain the analysis chamber at ultra-high vacuum (UHV) conditions (<10⁻⁹ torr).
-
Set the takeoff angle for the photoelectrons (e.g., 45° or 90° for standard measurements, or variable for angle-resolved XPS).
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of the elemental regions of interest, including P 2p, C 1s, O 1s, Br 3d, and the respective metal core level (e.g., Ti 2p, Zr 3d, Fe 2p).
-
-
Data Analysis:
-
Use appropriate software to perform peak fitting and quantification of the high-resolution spectra.
-
The presence of a P 2p peak confirms the binding of the phosphonic acid.
-
Analysis of the O 1s and metal core level spectra can provide insights into the formation of P-O-metal bonds.
-
The C 1s and Br 3d signals confirm the presence of the PEG chain and the bromo terminus.
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a real-time, label-free technique that measures changes in mass and viscoelastic properties at a surface.
Protocol:
-
Sensor Preparation:
-
Use a metal oxide-coated QCM-D sensor (e.g., TiO₂-coated).
-
Clean the sensor according to the manufacturer's instructions (e.g., UV/Ozone treatment).
-
-
Instrument Setup:
-
Install the cleaned sensor in the QCM-D flow module.
-
Establish a stable baseline by flowing a suitable buffer solution over the sensor surface.[4]
-
-
Binding Measurement:
-
Introduce a solution of "this compound" into the flow cell at a known concentration.
-
Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption, while a change in dissipation provides information about the viscoelastic properties of the adsorbed layer.[4]
-
Continue the flow until the signals reach a plateau, indicating that the binding has reached equilibrium.
-
-
Rinsing and Stability Assessment:
-
Switch back to the pure buffer solution to rinse away any non-specifically bound molecules.
-
A stable frequency and dissipation signal after rinsing confirms the irreversible binding of the linker.
-
-
Data Analysis:
-
Use modeling software (e.g., Sauerbrey model for rigid layers or more complex viscoelastic models for soft layers) to quantify the adsorbed mass per unit area.
-
The kinetics of the binding can be determined by analyzing the rate of change of the frequency signal.
-
Contact Angle Goniometry
This technique measures the contact angle of a liquid droplet on a solid surface, which provides information about the surface hydrophilicity/hydrophobicity and can indicate successful surface modification.
Protocol:
-
Sample Preparation:
-
Prepare the functionalized metal oxide substrate as described in the XPS protocol.
-
Ensure the sample surface is clean and dry before measurement.
-
-
Instrument Setup:
-
Measurement:
-
Carefully dispense a small droplet (e.g., 1-5 µL) of the liquid onto the sample surface.[7]
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
-
Data Analysis:
-
Use the goniometer software to measure the contact angle on both sides of the droplet.[7]
-
A significant change in the contact angle compared to the unmodified substrate indicates successful surface functionalization. For a hydrophilic PEG linker like "this compound", a decrease in the water contact angle is expected.
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
-
Experimental Workflow for Binding Validation
The following diagram illustrates the logical flow of experiments to validate the binding of "this compound" to a metal oxide surface.
References
- 1. benchchem.com [benchchem.com]
- 2. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biolinscientific.com [biolinscientific.com]
- 5. ossila.com [ossila.com]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. nfc.arizona.edu [nfc.arizona.edu]
Phosphonic Acid vs. Carboxylic Acid for Surface Binding: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice of a surface binding group is a critical decision that influences the stability, functionality, and performance of a wide range of materials and devices. Among the most common anchoring groups for metal oxide surfaces, phosphonic acids and carboxylic acids are often considered. This guide provides a comprehensive comparison of their surface binding characteristics, supported by experimental data, to facilitate an informed selection for your specific application.
Phosphonic acids generally form more stable and well-ordered self-assembled monolayers (SAMs) on various metal oxide surfaces compared to their carboxylic acid counterparts.[1][2] This enhanced stability is attributed to the potential for multidentate binding and the inherent hydrolytic stability of the phosphonate-metal bond.
Quantitative Data Presentation
The following table summarizes key performance indicators for phosphonic acid and carboxylic acid SAMs on metal oxide surfaces. It is important to note that the values are collated from various studies and direct comparisons should be made with caution due to differing experimental conditions.
| Parameter | Phosphonic Acid | Carboxylic Acid | Substrate | Key Findings & References |
| Binding Strength/Stability | Higher | Lower | Ti-Al-V, TiO₂, Al₂O₃ | Phosphonic acids form more stable and well-ordered layers.[1][2] They exhibit greater hydrolytic and thermal stability. |
| Water Contact Angle (Hydrophobicity) | ~118° (PFDPA on Ti-Al-V) | ~104° (PFDA on Ti-Al-V) | Ti-Al-V | Higher contact angle for phosphonic acid SAMs suggests a more ordered and densely packed monolayer. |
| Adhesion Force (nN) | Lower | Higher | Ti-Al-V | Lower adhesion for phosphonic acid SAMs indicates a more ordered and lower energy surface.[1] |
| Coefficient of Friction | Lower | Higher | Ti-Al-V | Phosphonic acid modified surfaces exhibit better tribological properties.[1] |
| Binding Modes | Monodentate, Bidentate, Tridentate | Primarily Monodentate and Bidentate | Metal Oxides | The potential for tridentate binding contributes to the higher stability of phosphonic acid SAMs. |
| pH Stability | Stable over a broader pH range | Less stable, especially at basic pH | Metal Oxide Nanocrystals | Carboxylic acids tend to desorb more readily in aqueous environments, particularly as pH increases.[3][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of phosphonic and carboxylic acid surface binding are provided below.
X-ray Photoelectron Spectroscopy (XPS) for Chemical Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Methodology:
-
Sample Preparation: The substrate with the self-assembled monolayer is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα, 1486.6 eV).
-
Photoelectron Emission: The X-rays excite core-level electrons, causing them to be emitted from the surface.
-
Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
Spectrum Generation: A spectrum is generated by plotting the number of detected electrons versus their binding energy. The binding energy is calculated from the kinetic energy of the electron and the energy of the X-ray source.
-
Data Analysis:
-
Elemental Composition: The presence of elements is identified by their characteristic binding energies. For phosphonic acids, the P 2p peak is a key indicator. For both, the C 1s and O 1s peaks are analyzed.
-
Chemical State Analysis: High-resolution scans of specific elemental peaks (e.g., O 1s, P 2p, C 1s) are performed to determine the chemical bonding environment. For instance, the O 1s spectrum can distinguish between metal oxide, P-O-Metal, P=O, and C=O bonds.
-
Layer Thickness and Orientation (Angle-Resolved XPS - ARXPS): By varying the take-off angle of the photoelectrons, the sampling depth can be changed, providing information about the thickness and orientation of the monolayer.
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Vibrational Analysis
FTIR, particularly in the Attenuated Total Reflectance (ATR) mode, is used to identify functional groups and study the bonding and orientation of molecules on a surface.
Methodology:
-
Sample and Crystal Preparation: The substrate with the monolayer is brought into close contact with an ATR crystal (e.g., Ge, ZnSe, or diamond).
-
Infrared Beam: An infrared beam is directed into the ATR crystal at an angle greater than the critical angle, causing it to undergo total internal reflection.
-
Evanescent Wave: At each reflection point, an evanescent wave penetrates a short distance (microns) into the sample in contact with the crystal.
-
Absorption: If the sample contains functional groups that absorb at the frequency of the IR radiation, the evanescent wave will be attenuated.
-
Spectrum Acquisition: The attenuated IR beam exits the crystal and is directed to a detector. The resulting interferogram is Fourier-transformed to produce an infrared spectrum (absorbance or transmittance vs. wavenumber).
-
Data Analysis:
-
Identification of Functional Groups: Characteristic vibrational bands are used to confirm the presence of the phosphonic acid (-PO₃H₂) or carboxylic acid (-COOH) groups and the alkyl chains. For example, P=O, P-O, and C=O stretching vibrations provide insight into the binding mode.
-
Binding Mode Analysis: The position and shape of the vibrational bands of the headgroup can indicate the nature of its interaction with the surface (e.g., monodentate, bidentate).
-
Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties
AFM is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale and can also measure mechanical properties like adhesion and friction.
Methodology:
-
Sample Mounting: The sample is securely mounted on the AFM stage.
-
Probe Selection: A sharp tip (typically silicon or silicon nitride) at the end of a flexible cantilever is chosen.
-
Scanning: The tip is brought into close proximity to the surface and scanned across a defined area.
-
Tip-Sample Interaction: Forces between the tip and the sample surface (e.g., van der Waals, electrostatic) cause the cantilever to deflect.
-
Detection: A laser beam is reflected off the back of the cantilever onto a position-sensitive photodiode, which measures the cantilever's deflection.
-
Image Generation: A feedback loop maintains a constant tip-sample interaction (e.g., constant force in contact mode, constant oscillation amplitude in tapping mode) by adjusting the height of the scanner. This height adjustment is used to generate a three-dimensional topographical image of the surface.
-
Data Analysis:
-
Surface Morphology and Roughness: The AFM images reveal the ordering and packing of the monolayer and can be used to calculate surface roughness parameters.
-
Adhesion and Friction: By performing force-distance curves (for adhesion) and lateral force microscopy (for friction), the mechanical properties of the monolayer can be quantified.
-
Mandatory Visualization
Binding modes of phosphonic acid on a metal oxide surface.
Binding modes of carboxylic acid on a metal oxide surface.
A typical experimental workflow for SAM formation and characterization.
References
A Comparative Guide to the Purity Assessment of Synthesized "Bromo-PEG5-phosphonic acid"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the purity of synthesized "Bromo-PEG5-phosphonic acid," a heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] We offer a comparative analysis of this product with potential alternatives, supported by detailed experimental protocols for purity determination and characterization.
Introduction to this compound
This compound (CAS: 1446282-37-6) is a hydrophilic linker featuring a terminal bromine atom and a phosphonic acid group, separated by a five-unit polyethylene (B3416737) glycol (PEG) chain.[4] The bromo group serves as a reactive site for nucleophilic substitution, allowing conjugation to thiol-containing molecules, while the phosphonic acid group can form stable bonds with metal oxides or be used for further functionalization.[5][6][7] The PEG spacer enhances water solubility and biocompatibility of the resulting conjugates.[1][8]
Comparative Purity Analysis
The purity of "this compound" is paramount for its successful application in research and drug development, as impurities can lead to side reactions, reduced efficacy, and toxicity. Commercial suppliers typically offer this product with a purity of >95% or >98%.[4][9] Potential impurities can arise from the starting materials, side reactions during synthesis, or degradation of the PEG chain. Common impurities in PEG derivatives include ethylene (B1197577) oxide, 1,4-dioxane, and oxidation products like aldehydes and formic acid.[10][11][12]
Table 1: Comparison of this compound and Alternatives
| Feature | This compound | Bromo-PEG5-acid | This compound diethyl ester |
| CAS Number | 1446282-37-6[4][9] | 1817735-27-5 | 1148026-98-5 (for PEG3 analog)[3] |
| Molecular Formula | C12H26BrO8P[4][9] | C13H25BrO7 | C12H26BrO6P (for PEG3 analog)[3] |
| Molecular Weight | ~409.2 g/mol [4] | ~373.2 g/mol | ~377.2 g/mol (for PEG3 analog)[3] |
| Typical Purity | >95% to >98%[4][9] | ≥95%[13] | Not specified, research grade[14] |
| Reactive Groups | Bromo, Phosphonic Acid | Bromo, Carboxylic Acid | Bromo, Diethyl Phosphonate |
| Key Applications | Surface modification, PROTACs, ADCs[1][2] | Bioconjugation, PROTACs, ADCs[13] | Intermediate for phosphonic acid synthesis, PROTACs[3] |
Experimental Protocols for Purity Assessment
Synthesis and Purification
While a specific protocol for "this compound" is not widely published, a general synthetic strategy involves a two-step process:
Step 1: Monobromination of Pentaethylene Glycol. This can be achieved by reacting pentaethylene glycol with a brominating agent like thionyl bromide or N-bromosuccinimide in an appropriate solvent.
Step 2: Phosphonylation. The resulting bromo-PEG-alcohol is then reacted with a phosphonylating agent, such as phosphorus trichloride (B1173362) followed by hydrolysis, or via an Arbuzov reaction with a trialkyl phosphite (B83602) followed by dealkylation.
Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel. Further purification can be achieved by recrystallization or precipitation from a suitable solvent system.[15]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of PEG compounds.[] Due to the lack of a strong chromophore in the PEG backbone, UV detection can be challenging. Therefore, detectors such as Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector are often employed.[17]
Table 2: HPLC Protocol
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | CAD, ELSD, or RI |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A at 1 mg/mL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ³¹P NMR are indispensable for structural confirmation and purity assessment.
¹H NMR: The ¹H NMR spectrum should show characteristic peaks for the ethylene glycol repeating units (a broad singlet around 3.6 ppm). The signals corresponding to the protons adjacent to the bromo and phosphonic acid groups will be shifted downfield. Integration of these signals relative to the main PEG signal can be used to confirm the structure and assess the level of functionalization.[18][19][20]
Table 3: ¹H NMR Protocol
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD) |
| Reference | Tetramethylsilane (TMS) at 0 ppm |
| Sample Concentration | 5-10 mg/mL |
| Key Signals to Monitor | PEG backbone (~3.6 ppm), CH₂-Br, CH₂-P |
³¹P NMR: A single peak in the ³¹P NMR spectrum confirms the presence of the phosphonic acid group and can be used to detect phosphorus-containing impurities.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. Due to the nature of PEG compounds, a distribution of ions corresponding to different PEG chain lengths may be observed. The mass difference between adjacent peaks in the mass spectrum should correspond to the mass of one ethylene glycol unit (44 Da).
Table 4: Mass Spectrometry Protocol
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Sample Preparation | Dissolve sample in methanol or acetonitrile/water with 0.1% formic acid |
| Infusion Rate | 5-10 µL/min |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bromo-PEG3-phosphonic acid diethyl ester (1148026-98-5) for sale [vulcanchem.com]
- 4. This compound, 1446282-37-6 | BroadPharm [broadpharm.com]
- 5. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. chempep.com [chempep.com]
- 9. medkoo.com [medkoo.com]
- 10. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 11. azom.com [azom.com]
- 12. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bromo-PEG1-acid ≥95% | 1393330-33-0 [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Biophysical techniques to validate PROTAC ternary complex formation with "Bromo-PEG5-phosphonic acid"
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, mediating the degradation of target proteins by hijacking the ubiquitin-proteasome system. The formation of a stable ternary complex, comprising the PROTAC, the target protein of interest (POI), and an E3 ubiquitin ligase, is the cornerstone of PROTAC efficacy. Validating and characterizing this ternary complex is therefore a critical step in the development of effective degraders. This guide provides a comparative overview of key biophysical techniques used to study PROTAC ternary complex formation, with a focus on experimental data and detailed protocols.
The PROTAC linker, which connects the POI-binding and E3 ligase-binding moieties, plays a crucial role in facilitating the formation of a productive ternary complex. Linkers like "Bromo-PEG5-phosphonic acid" are utilized in PROTAC synthesis to provide the requisite length and flexibility. The terminal functional groups, in this case, a bromo group and a phosphonic acid group, serve as chemical handles for the covalent attachment of the two ligands during the PROTAC's synthesis. In the context of the biophysical assays described herein, the "this compound" linker is an integral part of the PROTAC molecule that bridges the two protein partners, and the entire PROTAC is typically used as the analyte in solution, rather than being directly involved in assay-specific surface immobilization via its phosphonic acid group.
Comparative Overview of Biophysical Techniques
A variety of biophysical techniques can be employed to confirm and quantify the formation of the PROTAC-induced ternary complex. Each method offers distinct advantages and disadvantages in terms of the information it provides, throughput, and sample requirements. The choice of technique often depends on the specific scientific question being addressed.
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Affinity (K D ), Kinetics (k on , k off ), Cooperativity (α) | Real-time, label-free, provides kinetic information.[1][2] | Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS), Cooperativity (α) | Label-free, in-solution measurement, provides a complete thermodynamic profile.[3] | Low throughput, requires large amounts of pure protein.[1] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore when in close proximity. | Ternary complex formation (qualitative and semi-quantitative), Affinity (EC 50 ) | Homogeneous assay, high throughput, sensitive.[4][5][6] | Requires labeling of proteins with fluorophores, which can be disruptive; susceptible to compound interference. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase donor and a fluorescent acceptor. | Live-cell ternary complex formation, kinetic analysis.[7][8][9] | Allows for the study of ternary complex formation in a cellular environment.[9] | Requires genetic engineering of cells to express tagged proteins. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the chemical environment of atomic nuclei upon binding. | Structural information of the ternary complex, binding interfaces, conformational changes.[10] | Provides high-resolution structural details in solution. | Requires large amounts of isotopically labeled protein, technically complex, lower throughput. |
Quantitative Data Comparison
The following table summarizes representative quantitative data obtained from various biophysical assays for different PROTAC systems. It is important to note that absolute values can vary depending on experimental conditions.
| PROTAC System | Technique | Binary K D (PROTAC to E3) | Binary K D (PROTAC to POI) | Ternary K D | Cooperativity (α) | Reference |
| MZ1:VHL:BRD4 BD2 | SPR | 29 nM | 1 nM | 1.1 nM | ~26 | [6] |
| MZ1:VHL:BRD4 BD2 | ITC | 66 nM | 4 nM | - | ~15 | [6] |
| dBET6:CRBN:BRD4 BD1 | TR-FRET | - | - | - | 0.6 | [11] |
| ARV-771:VHL:BRD4 | SPR | ~70 nM | - | - | Positive | [12] |
Experimental Protocols and Visualizations
Detailed methodologies for the key experiments are provided below, accompanied by diagrams generated using Graphviz to illustrate the workflows and underlying principles.
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Experimental Workflow:
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. On-chip bioorthogonal chemistry enables immobilization of in situ modified nanoparticles and small molecules for label-free monitoring of protein binding and reaction kinetics - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 10. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-specific peptide and protein immobilization on surface plasmon resonance chips via strain-promoted cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bromo-PEG5-phosphonic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Bromo-PEG5-phosphonic acid (CAS: 1446282-37-6). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The information herein is compiled from safety data sheets and general chemical waste guidelines.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle it with care in a laboratory setting.[1] This product should only be handled by, or under the close supervision of, individuals qualified in managing potentially hazardous chemicals.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear suitable eye protection, such as safety goggles.[1]
-
Hand Protection: Wear chemical-resistant gloves.[1]
-
Skin Protection: Wear suitable protective clothing.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[1]
Storage:
-
Store in a tightly closed vessel in a refrigerated and dry place.[1]
Spill and Accidental Release Protocol
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Mix the spilled material with sand or a similar inert absorbent material.[1]
-
Collection: Sweep up the mixture and place it in a tightly closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Environmental Protection: Do not allow the material to enter drains or water courses.[1]
Disposal of this compound
The primary and mandated method for the disposal of this compound is through a licensed waste disposal company. This ensures compliance with national and regional regulations.
Key Disposal Principles:
-
Do Not Dispose in Regular Trash or Drains: This chemical should never be disposed of via standard waste streams.
-
Labeling: Ensure the waste container is clearly and accurately labeled as "this compound waste."
-
Segregation: Do not mix with other chemical waste unless explicitly instructed to do so by the waste disposal company.
Step-by-Step Disposal Procedure
The disposal of this compound should be approached systematically. The following workflow outlines the necessary steps from waste generation to final disposal.
Chemical and Physical Properties Summary
Understanding the properties of this compound is essential for safe handling and disposal.
| Property | Value |
| Chemical Formula | C₁₂H₂₆BrO₈P |
| Molecular Weight | 409.2 g/mol |
| CAS Number | 1446282-37-6 |
| Appearance | Not specified (typically a solid or oil) |
| Solubility | Soluble in DMSO |
| Storage Temperature | Refrigerated |
| Hazard Classification | Not classified as a hazard under GHS |
| Transportation | Non-hazardous for air and ground transportation |
First Aid Measures
In case of accidental exposure, follow these first aid procedures.[1]
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek medical attention if irritation persists. |
| Inhalation | Remove the individual to fresh air. If symptoms are severe or persist, seek medical attention. |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention. |
Logical Relationship for Disposal Decision
The decision-making process for the disposal of this compound is straightforward and prioritizes safety and compliance.
Disclaimer: This information is intended as a guide and is based on available safety data. Always consult the official Safety Data Sheet (SDS) provided by your supplier and adhere to all applicable local, regional, and national regulations for chemical waste disposal. It is the responsibility of the waste generator to correctly classify and manage their waste.
References
Essential Safety and Operational Guide for Bromo-PEG5-phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Protocol for Safe Handling and Disposal
This guide provides critical safety and logistical information for the handling of Bromo-PEG5-phosphonic acid, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Adherence to these procedures is paramount for maintaining a safe and efficient laboratory environment.
I. Core Safety and Hazard Information
While this compound is not classified as a hazardous substance by some suppliers, it is prudent to handle it with care due to its chemical functionalities.[1] The molecule contains a phosphonic acid group, which can be corrosive, and a bromoalkane moiety, which are potential alkylating agents and may present toxicity.[2][3] Therefore, treating this compound with the same precautions as other potentially hazardous chemicals is a critical aspect of laboratory safety.
Summary of Physicochemical and Safety Data:
| Property | Value | Reference |
| Chemical Formula | C12H26BrO8P | [4] |
| Molecular Weight | 409.2 g/mol | [4] |
| CAS Number | 1446282-37-6 | [4] |
| Appearance | Not specified; likely a solid or viscous liquid. | |
| Storage Temperature | -20°C | [4] |
| GHS Classification | Not classified as a hazard | [1] |
| Incompatible Materials | Oxidizing agents | [1] |
| Hazardous Decomposition | No data available; combustion may produce toxic fumes. | [1] |
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure and ensure personal safety. The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat must be worn and fully fastened. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is also recommended.
-
Respiratory Protection: All handling of this compound, especially in solid form or when generating aerosols, must be conducted within a certified chemical fume hood to prevent inhalation.[1]
III. Step-by-Step Operational Plan
This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Store the container in a designated, well-ventilated, and refrigerated location at -20°C.[4]
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]
-
-
Preparation and Handling:
-
All handling procedures must be performed inside a certified chemical fume hood.[1]
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully weigh or measure the required amount of the compound. Avoid generating dust if it is in solid form.
-
If creating a solution, add the this compound to the solvent slowly and stir gently to avoid splashing.
-
Keep the container tightly sealed when not in use.
-
-
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
-
Spill Management:
-
For small spills, absorb the material with an inert absorbent such as sand or vermiculite.
-
Sweep up the absorbent material and place it in a tightly sealed container for disposal.[1]
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
For large spills, evacuate the area and contact the institution's environmental health and safety department.
-
IV. Detailed Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.
-
As a halogenated organic compound, it must be segregated from non-halogenated waste streams.
-
Do not mix this waste with other incompatible waste materials.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also include the approximate concentration and quantity of the waste.
-
-
Disposal Procedure:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for the disposal of the waste through your institution's licensed hazardous waste disposal service.[1]
-
Follow all local, state, and national regulations for the disposal of chemical waste.
-
V. Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
